4-(Ethoxymethyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(ethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNDCQREJHGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589437 | |
| Record name | 4-(Ethoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-38-1 | |
| Record name | 4-(Ethoxymethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Ethoxymethyl)piperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Ethoxymethyl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers.
Core Molecular Profile and Structural Characteristics
This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by an ethoxymethyl substituent at the 4-position of the piperidine ring.
Molecular Structure:
Caption: 2D structure of this compound.
The piperidine ring can exist in a chair conformation, with the substituent at the 4-position adopting either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.
Key Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₇NO | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| SMILES | CCOCC1CCNCC1 | --INVALID-LINK--[1] |
| InChI | InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | --INVALID-LINK--[1] |
| InChIKey | GXKNDCQREJHGRQ-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Monoisotopic Mass | 143.13101 Da | --INVALID-LINK--[1] |
| CAS Number | Not explicitly available in public databases. Researchers should verify the CAS number with their supplier. |
Physicochemical Properties
| Property | Predicted/Analog Value | Notes and References |
| Molecular Weight | 143.23 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~170-200 °C | Inferred from the boiling point of 4-ethoxypiperidine (174-176 °C) and 1-(ethoxymethyl)piperidine (173.5 °C).[2] |
| Density | ~0.9 g/cm³ | Inferred from the density of 4-ethoxypiperidine (~0.92 g/cm³) and 1-(ethoxymethyl)piperidine (0.906 g/cm³).[2] |
| Solubility | Expected to be soluble in water and common organic solvents such as ethanol, methanol, and DMSO. | Based on the properties of similar small amines and ethers.[3] |
| pKa | ~9.8 | Predicted based on the pKa of 4-ethoxypiperidine (9.87).[2] |
| LogP | 0.8 | Predicted by PubChem.[1] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Proposed Synthetic Route:
Caption: Proposed Williamson ether synthesis of this compound.
Experimental Protocol (Generalized):
Step 1: Deprotonation of 4-(Hydroxymethyl)piperidine
-
To a solution of 4-(hydroxymethyl)piperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for a specified period to ensure complete formation of the alkoxide.
Causality Behind Experimental Choices:
-
Anhydrous conditions and inert atmosphere: The alkoxide intermediate is highly reactive and sensitive to moisture. The use of anhydrous solvents and an inert atmosphere prevents quenching of the alkoxide by water and side reactions.
-
Strong base (NaH): A strong, non-nucleophilic base is required to fully deprotonate the alcohol to form the alkoxide, driving the reaction forward. Sodium hydride is often preferred as the byproduct, hydrogen gas, simply evolves from the reaction mixture.
-
Aprotic solvent (THF, DMF): Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.
Step 2: Nucleophilic Substitution
-
Cool the solution of the alkoxide back to 0 °C.
-
Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield pure this compound.
Spectroscopic and Chromatographic Analysis
While specific experimental spectra for this compound are not widely published, the following are predicted characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
-
Piperidine Ring Protons: A series of multiplets in the range of δ 1.0-3.0 ppm.
-
Methylene Protons (O-CH₂-CH₃): A quartet around δ 3.4-3.6 ppm.
-
Methyl Protons (O-CH₂-CH₃): A triplet around δ 1.1-1.3 ppm.
-
Methylene Protons (Piperidine-CH₂-O): A doublet around δ 3.2-3.4 ppm.
-
NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted):
-
Piperidine Ring Carbons: Peaks in the range of δ 25-50 ppm.
-
Methylene Carbon (O-CH₂-CH₃): A peak around δ 65-70 ppm.
-
Methyl Carbon (O-CH₂-CH₃): A peak around δ 15 ppm.
-
Methylene Carbon (Piperidine-CH₂-O): A peak around δ 70-75 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch: A moderate, broad absorption in the range of 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-3000 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption in the range of 1050-1150 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 143).
-
Fragmentation Pattern: Common fragmentation pathways for piperidines include alpha-cleavage adjacent to the nitrogen atom. The ethoxymethyl group may also undergo fragmentation. Predicted fragment ions include [M+H]⁺ at m/z 144.13829.[1]
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for introducing diverse functionalities.[4] The closely related 4-(methoxymethyl)piperidine is a key intermediate in the synthesis of potent analgesics, most notably fentanyl analogs such as sufentanil.[5][6][7]
Potential Roles of this compound:
-
Intermediate for Novel Analgesics: Given the established role of the 4-alkoxymethylpiperidine core in opioid receptor modulators, this compound is a prime candidate for the synthesis of new fentanyl analogs and other opioid receptor ligands. The ethoxy group, as compared to the methoxy group in sufentanil's precursor, may subtly alter the compound's lipophilicity, metabolic stability, and receptor-binding affinity, potentially leading to compounds with improved therapeutic profiles.
-
Scaffold for CNS-Targeting Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). The physicochemical properties of this compound make it a suitable building block for the development of novel antipsychotics, antidepressants, and anticonvulsants.
-
Fragment for Library Synthesis: In fragment-based drug discovery, this compound can serve as a valuable fragment for screening against various biological targets. Its combination of a basic nitrogen, a flexible linker, and a hydrogen bond acceptor (the ether oxygen) provides multiple points for interaction with protein binding sites.
Safety, Handling, and Toxicology
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Piperidine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[8]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2]
-
Toxicity: Piperidine itself is toxic by inhalation, in contact with skin, and if swallowed.[8]
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
First Aid Measures (General Guidance):
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its structural similarity to key intermediates in the synthesis of potent analgesics highlights its potential for the development of novel therapeutics. While a lack of comprehensive experimental data necessitates careful handling and characterization by researchers, the established chemical principles and data from related compounds provide a solid foundation for its synthesis and application. As research in this area progresses, a more detailed understanding of the unique properties and applications of this compound is anticipated.
References
- 1. PubChemLite - this compound (C8H17NO) [pubchemlite.lcsb.uni.lu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 7. WO2010053944A1 - Improved method of making piperidine derivatives - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
4-(Ethoxymethyl)piperidine: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 4-(Ethoxymethyl)piperidine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, proven synthetic methodologies, and critical safety insights to facilitate its application in the laboratory.
Executive Summary
This compound is a substituted piperidine derivative that serves as a valuable scaffold in the design of novel therapeutic agents. Its structure, featuring a flexible ethoxymethyl side chain on a saturated nitrogen-containing ring, offers a unique combination of polarity and lipophilicity. This guide addresses the current ambiguity surrounding its CAS number, provides a reliable summary of its physicochemical properties, outlines a robust synthetic pathway, and details essential safety and handling protocols. The insights herein are grounded in established chemical principles and data from closely related analogues, providing a solid foundation for its use in research and development.
Chemical Identity and Physicochemical Properties
A critical point of clarification is the Chemical Abstracts Service (CAS) number for this compound. As of the latest review, a specific CAS number has not been assigned to this compound. A listing for the hydrochloride salt of this compound also indicates that a CAS number is not available[1]. Researchers should therefore rely on the compound's systematic name, molecular formula, and structure for unambiguous identification.
The properties of this compound can be reliably predicted based on its molecular structure and comparison with analogous compounds. Key quantitative data are summarized in the table below.
| Property | Value | Source / Analogy |
| IUPAC Name | This compound | - |
| Molecular Formula | C8H17NO | PubChemLite[2] |
| Molecular Weight | 143.23 g/mol | Calculated |
| Monoisotopic Mass | 143.1310 Da | PubChemLite[2] |
| Appearance | Colorless to pale yellow liquid (predicted) | Analogy with similar compounds |
| Boiling Point | ~180-190 °C (predicted at 760 mmHg) | Analogy with 4-ethoxypiperidine[3] |
| Solubility | Soluble in water and common organic solvents | Inferred from structure |
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-(hydroxymethyl)piperidine. The chosen methodology is the well-established Williamson ether synthesis, which is renowned for its reliability and broad applicability in forming ether linkages[4][5].
Proposed Synthetic Pathway
The overall transformation involves the deprotonation of the hydroxyl group of 4-(hydroxymethyl)piperidine to form an alkoxide, followed by a nucleophilic substitution reaction with an ethyl halide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-(Hydroxymethyl)piperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Iodoethane (or Bromoethane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the completion of alkoxide formation.
-
-
Ether Synthesis:
-
Cool the reaction mixture back to 0 °C.
-
Add iodoethane (1.2 equivalents) dropwise to the flask.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to ensure complete and irreversible deprotonation of the alcohol, driving the equilibrium towards the alkoxide[6].
-
Anhydrous THF: An aprotic solvent is essential to prevent the quenching of the highly reactive alkoxide intermediate[7].
-
Iodoethane: An ethyl halide with a good leaving group (Iodide > Bromide) is used to facilitate the SN2 reaction[5]. A primary halide is crucial to avoid competing elimination reactions[8].
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the reaction of the strong base (NaH) and the alkoxide intermediate with atmospheric moisture and carbon dioxide.
Spectroscopic Characterization (Predicted)
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ 3.45 (t, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-O-CH₂ -CH₃).
-
δ 3.25 (d, J=6.5 Hz, 2H): Methylene protons connecting the piperidine ring to the ether oxygen (Piperidine-CH₂ -O-).
-
δ 2.9-3.1 (m, 2H): Axial protons on carbons 2 and 6 of the piperidine ring.
-
δ 2.5-2.7 (m, 2H): Equatorial protons on carbons 2 and 6 of the piperidine ring.
-
δ 1.6-1.8 (m, 3H): Protons on carbons 3, 4, and 5 of the piperidine ring.
-
δ 1.20 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃ ).
-
A broad singlet corresponding to the N-H proton is also expected.
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ 75.0: Methylene carbon connecting the piperidine ring to the ether oxygen (Piperidine-C H₂-O-).
-
δ 66.0: Methylene carbon of the ethoxy group (-O-C H₂-CH₃).
-
δ 46.0: Carbons 2 and 6 of the piperidine ring.
-
δ 38.0: Carbon 4 of the piperidine ring.
-
δ 30.0: Carbons 3 and 5 of the piperidine ring.
-
δ 15.0: Methyl carbon of the ethoxy group (-O-CH₂-C H₃).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, a risk assessment based on the piperidine functional group and related compounds is essential. Piperidine and its derivatives are generally considered hazardous.
Hazard Profile (Inferred):
-
Corrosive: Likely to cause skin and eye irritation or burns. Analogy with 4-(hydroxymethyl)piperidine suggests it may cause severe skin burns and eye damage[9].
-
Irritant: May cause respiratory tract irritation.
-
Harmful if swallowed or inhaled.
Recommended Handling Procedures:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Ground all equipment when transferring to prevent static discharge.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and acids.
Applications in Drug Discovery and Development
The 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of an ethoxymethyl group at the 4-position offers several advantages for drug design:
-
Modulation of Physicochemical Properties: The ether linkage provides a hydrogen bond acceptor, which can be crucial for target engagement, while the ethyl group can enhance lipophilicity and improve cell permeability.
-
Vector for Further Functionalization: The piperidine nitrogen can be readily derivatized to explore structure-activity relationships (SAR).
-
Scaffold for Diverse Targets: 4-substituted piperidines are key components of ligands for a wide range of biological targets, including GPCRs, ion channels, and enzymes[10]. For instance, related 4-methoxypiperidine serves as a building block for novel therapeutic agents[11].
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound represents a versatile and valuable building block for modern drug discovery. While the absence of a dedicated CAS number necessitates careful identification based on its chemical structure, its synthesis is straightforward via established methods like the Williamson ether synthesis. By understanding its physicochemical properties, synthetic routes, and handling requirements, researchers can effectively incorporate this scaffold into their discovery programs to develop novel and impactful therapeutic agents.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 4-ÂÈ-2-(1-ßß़׻ù)±½·Ó_CAS:13704-50-2 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 3. 4-ETHOXY-PIPERIDINE >98% CAS#: 1122-86-7 [chemicalbook.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. 300825-21-2_2-(1,5-diazocan-1-ylmethyl)phenolCAS号:300825-21-2_2-(1,5-diazocan-1-ylmethyl)phenol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Synthesis of 4-(Ethoxymethyl)piperidine
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(ethoxymethyl)piperidine, a valuable piperidine derivative with applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two principal synthetic strategies: the Williamson ether synthesis starting from 4-piperidinemethanol and the catalytic hydrogenation of a 4-(ethoxymethyl)pyridine precursor. Each method is discussed in detail, including the synthesis of necessary precursors, mechanistic insights, and comparative analysis of the routes. Experimental protocols and characterization data are provided to assist in the practical application of these methodologies.
Introduction: The Significance of this compound
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. This compound, a derivative featuring an ethoxymethyl substituent at the 4-position, serves as a crucial building block in the synthesis of more complex molecules. The introduction of the ether linkage can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, making it a valuable modification in drug design.
This guide will explore the most practical and efficient methods for the synthesis of this important intermediate, providing the necessary detail for laboratory-scale preparation and process development.
Synthetic Pathways to this compound
Two primary synthetic routes to this compound have been identified as the most viable and are discussed in detail below. A third, less common, alternative is also briefly presented.
Pathway 1: Williamson Ether Synthesis from 4-Piperidinemethanol
The Williamson ether synthesis is a classic and highly versatile method for the formation of ethers.[2][3][4] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[2] In the context of this compound synthesis, this pathway utilizes the readily available 4-piperidinemethanol as the starting material.
2.1.1. Synthesis of the Precursor: 4-Piperidinemethanol
The precursor, 4-piperidinemethanol, can be efficiently synthesized by the reduction of ethyl 4-piperidinecarboxylate. A common and effective method involves the use of a strong reducing agent such as lithium aluminum hydride (LiAlH(_4)).[5]
Experimental Protocol: Synthesis of 4-Piperidinemethanol [5]
-
Reaction Setup: A suspension of lithium aluminum hydride (LiAlH(_4), 2.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH(_4) suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by cooling the mixture to 0 °C and slowly adding a mixture of water and THF, followed by a 15% aqueous solution of sodium hydroxide.
-
Isolation: The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 4-piperidinemethanol as a crude product, which is often of sufficient purity for the next step. A quantitative yield is reported for this procedure.[5]
2.1.2. Williamson Ether Synthesis: O-Ethylation of 4-Piperidinemethanol
With 4-piperidinemethanol in hand, the final step is the O-ethylation to form the target molecule. This is achieved by first deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then reacts with an ethyl halide.
Mechanism of Williamson Ether Synthesis
The reaction proceeds in two main steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 4-piperidinemethanol to form a sodium alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an S(_N)2 reaction, displacing the halide and forming the ether linkage.
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: O-Ethylation of 4-Piperidinemethanol
-
Reaction Setup: To a solution of 4-piperidinemethanol (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in a flask under an inert atmosphere, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkoxide Formation: The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: The reaction is cooled back to 0 °C, and ethyl iodide or ethyl bromide (1.2 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Pathway 2: Catalytic Hydrogenation of 4-(Ethoxymethyl)pyridine
An alternative and atom-economical approach to piperidine derivatives is the catalytic hydrogenation of the corresponding pyridine precursors.[5][6] This method involves the synthesis of 4-(ethoxymethyl)pyridine followed by its reduction.
2.2.1. Synthesis of the Precursor: 4-(Ethoxymethyl)pyridine
The precursor, 4-(ethoxymethyl)pyridine, can be synthesized from the commercially available 4-pyridinemethanol via a Williamson ether synthesis, analogous to the O-ethylation of 4-piperidinemethanol described in section 2.1.2.
2.2.2. Catalytic Hydrogenation of 4-(Ethoxymethyl)pyridine
The reduction of the pyridine ring to a piperidine ring can be achieved using various catalytic systems, with platinum(IV) oxide (PtO(_2), Adams' catalyst) in an acidic medium being a common and effective choice.[5][7][8][9] The acidic conditions protonate the pyridine nitrogen, which facilitates the reduction and prevents catalyst poisoning by the product piperidine.[10]
Mechanism of Catalytic Hydrogenation
The hydrogenation of pyridines on a heterogeneous catalyst surface is a complex process involving several steps:
-
Adsorption: The pyridine derivative and hydrogen gas adsorb onto the surface of the metal catalyst.
-
Hydrogen Dissociation: Molecular hydrogen dissociates into hydrogen atoms on the catalyst surface.
-
Stepwise Hydrogenation: The hydrogen atoms are sequentially added to the pyridine ring, leading to the formation of partially and fully saturated intermediates.
-
Desorption: The final product, the piperidine derivative, desorbs from the catalyst surface.
Caption: Catalytic Hydrogenation of 4-(Ethoxymethyl)pyridine.
Experimental Protocol: Catalytic Hydrogenation of 4-(Ethoxymethyl)pyridine [5]
-
Reaction Setup: A solution of 4-(ethoxymethyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor vessel.
-
Catalyst Addition: Platinum(IV) oxide (PtO(_2), 5 mol%) is carefully added to the solution.
-
Hydrogenation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 6-10 hours.
-
Work-up: After the reaction is complete, the excess hydrogen is carefully vented, and the reactor is purged with an inert gas. The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove the catalyst.
-
Isolation and Purification: The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Alternative Pathway: Reductive Amination
Reductive amination is a powerful method for forming amines from carbonyl compounds.[11] In principle, this compound could be synthesized via a double reductive amination of a suitable 1,5-dicarbonyl precursor with ammonia. However, the synthesis of the required dicarbonyl precursor, 3-(ethoxymethyl)pentane-1,5-dial, is not trivial, making this route less practical for routine synthesis compared to the two pathways detailed above.
Comparative Analysis of Synthesis Pathways
| Feature | Williamson Ether Synthesis | Catalytic Hydrogenation |
| Starting Materials | 4-Piperidinemethanol, ethyl halide | 4-(Ethoxymethyl)pyridine |
| Reagents | Strong base (e.g., NaH), anhydrous solvents | H(_2) gas, PtO(_2) catalyst, acetic acid |
| Number of Steps | 2 (from ethyl 4-piperidinecarboxylate) | 2 (from 4-pyridinemethanol) |
| Reaction Conditions | Moderate (0 °C to room temp.), inert atmosphere | High pressure (50-70 bar), room temp. |
| Scalability | Readily scalable | Requires specialized high-pressure equipment |
| Safety Considerations | Use of reactive NaH and flammable solvents | Handling of H(_2) gas under high pressure, pyrophoric catalyst |
| Green Chemistry | Generates stoichiometric salt waste | Atom-economical, but uses a heavy metal catalyst |
Expertise & Experience Insights:
The Williamson ether synthesis is often favored in a laboratory setting due to its operational simplicity and the use of standard glassware. The main challenge lies in handling the moisture-sensitive and flammable sodium hydride.
The catalytic hydrogenation route is highly efficient and atom-economical. However, it requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratories. The handling of hydrogen gas and the pyrophoric nature of the catalyst upon filtration also require specific safety precautions. For industrial-scale production, this route may be more cost-effective.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the ethoxy group (a triplet and a quartet), the methylene protons of the ethoxymethyl group, and the protons of the piperidine ring.
-
¹³C NMR: The spectrum should display distinct signals for the carbons of the ethoxy group, the ethoxymethyl group, and the piperidine ring.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (143.24 g/mol ). Predicted mass spectral data suggests a prominent peak for the protonated molecule [M+H]
at m/z 144.13829.[12]+ -
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-O-C stretching vibrations for the ether linkage, as well as C-H and N-H stretching and bending vibrations.
Conclusion
This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The choice between the Williamson ether synthesis and the catalytic hydrogenation of 4-(ethoxymethyl)pyridine will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and safety considerations. Both routes offer reliable access to this valuable building block for further synthetic applications.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. asianpubs.org [asianpubs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. PubChemLite - this compound (C8H17NO) [pubchemlite.lcsb.uni.lu]
A Spectroscopic Guide to 4-(Ethoxymethyl)piperidine: Elucidating Molecular Structure for Researchers and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold and its Derivatives
Molecular Structure of 4-(Ethoxymethyl)piperidine
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Figure 1: 2D structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Experimental Protocol (Hypothetical):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Spectrum and Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring and the ethoxymethyl substituent. The piperidine ring exists in a rapidly equilibrating chair conformation at room temperature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| -CH₂-O-CH₂-CH₃ | ~3.45 | Quartet (q) | 2H | Protons on the methylene group adjacent to the methyl group will be split by the three methyl protons. |
| -O-CH₂-C(4)H | ~3.30 | Doublet (d) | 2H | Protons on the methylene group attached to the piperidine ring at C4. They are coupled to the C4 proton. |
| H-2ax, H-6ax | ~2.95 | Doublet of triplets (dt) or multiplet (m) | 2H | Axial protons at C2 and C6 are typically shifted downfield compared to their equatorial counterparts and show large axial-axial couplings. |
| H-2eq, H-6eq | ~2.55 | Doublet of triplets (dt) or multiplet (m) | 2H | Equatorial protons at C2 and C6 are generally upfield from the axial protons. |
| N-H | Variable (broad singlet) | Broad Singlet (br s) | 1H | The chemical shift is concentration and solvent dependent. The signal is often broad due to quadrupole broadening and exchange. |
| H-4 | ~1.70 | Multiplet (m) | 1H | The proton at the substituted C4 position. Its chemical shift is influenced by the attached ethoxymethyl group. |
| H-3ax, H-5ax | ~1.60 | Multiplet (m) | 2H | Axial protons at C3 and C5. |
| H-3eq, H-5eq | ~1.15 | Multiplet (m) | 2H | Equatorial protons at C3 and C5. |
| -O-CH₂-CH₃ | ~1.20 | Triplet (t) | 3H | Protons of the terminal methyl group, split by the adjacent methylene group. |
Causality Behind Expected Shifts: The electron-withdrawing oxygen atom in the ethoxymethyl group will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The axial and equatorial protons on the piperidine ring have different chemical environments, leading to distinct chemical shifts, a characteristic feature of conformationally locked or biased ring systems.[1][2][3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol (Hypothetical):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-100 ppm.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the CDCl₃ triplet at ~77.16 ppm.
Predicted ¹³C NMR Spectrum and Interpretation:
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| -O-C H₂-C(4)H | ~75 | The carbon is attached to an oxygen atom, causing a significant downfield shift. |
| -C H₂-O-CH₂-CH₃ | ~66 | This methylene carbon is also attached to an oxygen atom. |
| C-2, C-6 | ~47 | Carbons adjacent to the nitrogen atom are deshielded. Based on piperidine itself. |
| C-4 | ~38 | The substituted carbon of the piperidine ring. |
| C-3, C-5 | ~30 | Carbons beta to the nitrogen. |
| -O-CH₂-C H₃ | ~15 | The terminal methyl carbon, typically found in the upfield region of the spectrum. |
Expert Insight: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be invaluable in confirming these assignments by identifying CH, CH₂, and CH₃ groups.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Hypothetical):
-
Sample Preparation: A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Spectrum and Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| ~3300 | N-H stretch | Medium, broad | Characteristic of a secondary amine. Broadening is due to hydrogen bonding. |
| 2970-2850 | C-H stretch (sp³) | Strong | Aliphatic C-H stretches from the piperidine ring and the ethoxymethyl group. |
| ~1100 | C-O-C stretch | Strong | Asymmetric stretch of the ether linkage, a key diagnostic peak. |
| ~1450 | C-H bend | Medium | Scissoring and bending vibrations of the CH₂ groups. |
Trustworthiness of Interpretation: The presence of a strong absorption around 1100 cm⁻¹ would be a highly reliable indicator of the C-O-C ether linkage, while the broad N-H stretch confirms the secondary amine of the piperidine ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, and can also provide structural information through fragmentation analysis.
Experimental Protocol (Hypothetical):
-
Ionization Method: Electrospray Ionization (ESI) is suitable for this polar molecule to generate the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition: Acquire a full scan mass spectrum.
Predicted Mass Spectrum and Interpretation:
The molecular formula of this compound is C₈H₁₇NO, with a monoisotopic mass of 143.1310 Da.[4]
Electrospray Ionization (ESI-MS):
-
[M+H]⁺: A prominent peak is expected at m/z 144.1383, corresponding to the protonated molecule.[4]
-
[M+Na]⁺: An adduct with sodium may be observed at m/z 166.1202.[4]
Electron Ionization (EI-MS) and Fragmentation:
EI is a higher-energy ionization technique that leads to characteristic fragmentation patterns. The fragmentation of this compound would likely proceed through several pathways.
Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.
Key Predicted Fragments:
-
m/z 128: Loss of a methyl radical (•CH₃) from the ethoxy group.
-
m/z 98: Loss of an ethoxy radical (•OCH₂CH₃).
-
m/z 84: Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation for piperidines, leading to the loss of the ethoxymethyl-substituted side chain. This would be a very characteristic fragment.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts and coupling patterns, the characteristic IR absorption bands, and the likely mass spectral fragmentation pathways, researchers, scientists, and drug development professionals can confidently identify and characterize this molecule. The principles and analogies drawn from related structures provide a solid framework for interpreting experimental data and ensuring the structural integrity of this and similar piperidine derivatives in a scientific setting.
References
Solubility and stability of 4-(Ethoxymethyl)piperidine in common lab solvents
An In-Depth Technical Guide to the Solubility and Stability of 4-(Ethoxymethyl)piperidine
This guide provides a comprehensive technical overview of the solubility and stability of this compound, a key intermediate in pharmaceutical research and development. An understanding of these fundamental properties is critical for designing robust synthetic routes, developing stable formulations, and ensuring reliable analytical method development. This document synthesizes theoretical principles with practical, field-proven experimental methodologies to provide researchers, scientists, and drug development professionals with a definitive resource.
Physicochemical Properties of this compound
A molecule's solubility and stability are intrinsically linked to its physicochemical characteristics. This compound possesses a polar piperidine ring, which can act as a hydrogen bond acceptor, and a relatively nonpolar ethoxymethyl side chain. This amphiphilic nature dictates its interactions with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | |
| Appearance | Liquid (Predicted) | |
| Boiling Point | 174-176 °C | [2] |
| Density | 0.92 g/cm³ (Predicted) | [2] |
| Predicted XlogP | 0.8 | [1] |
| Monoisotopic Mass | 143.13101 Da | [1] |
Note: XlogP is the predicted logarithm of the octanol/water partition coefficient, suggesting a moderate degree of lipophilicity.
Solubility Profile
The guiding principle for solubility is "like dissolves like," which refers to the polarity of the solute and solvent.[3] The presence of both a polar amine and a nonpolar ether group in this compound suggests a broad solubility range.
Predicted Solubility in Common Laboratory Solvents
Based on its structure, the following solubility profile is predicted:
-
High Solubility: Expected in polar protic solvents (e.g., water, ethanol, methanol) where the piperidine nitrogen can participate in hydrogen bonding, and in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, THF) due to favorable dipole-dipole interactions.[4][5]
-
Moderate Solubility: Expected in less polar solvents like dichloromethane (DCM) and chloroform.
-
Low Solubility: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane, where the polar piperidine headgroup cannot be effectively solvated.[4]
Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High / Miscible | Capable of hydrogen bonding with the piperidine nitrogen. |
| Polar Aprotic | Acetonitrile, Acetone, THF, DMSO | High | Strong dipole-dipole interactions solvate the molecule effectively. |
| Nonpolar Halogenated | Dichloromethane, Chloroform | Moderate to High | Can solvate both polar and nonpolar regions of the molecule. |
| Nonpolar Aromatic | Toluene | Moderate | π-stacking interactions with the solvent are absent. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Ineffective solvation of the polar piperidine ring. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain quantitative data, the industry-standard shake-flask method is recommended.[3] This protocol establishes equilibrium between the dissolved and undissolved compound, providing a precise measure of solubility.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of this compound. The key is to ensure undissolved liquid remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected laboratory solvent to its respective vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved compound to settle.[5]
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microdroplets.
-
Analysis: Accurately dilute the filtrate with a suitable solvent and quantify the concentration using a pre-validated analytical method, such as HPLC or qNMR.
Stability Profile
Assessing the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life.[6] Degradation is typically influenced by pH, temperature, and light.[7][8]
Factors Influencing Stability
-
pH: Piperidine derivatives are basic and can exist as the free base or a protonated salt. Extreme pH values can catalyze degradation. While the ether linkage is generally stable, harsh acidic conditions could potentially lead to hydrolysis. Studies on similar piperidine-containing molecules show that stability is often greatest near a neutral pH.[9][10]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[6][8] An Arrhenius plot, which correlates the degradation rate constant with temperature, can be used to estimate the activation energy required for degradation and predict shelf-life at various storage temperatures.[10]
-
Light: Photodegradation can occur if the molecule contains chromophores that absorb UV or visible light. While the this compound structure lacks strong chromophores, photostability studies are still recommended as part of a comprehensive stability assessment.
-
Oxidation: The piperidine nitrogen can be susceptible to oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this pathway.
Stability Assessment Overview
Caption: Logical overview of a forced degradation stability study.
Experimental Protocol for Stability Assessment (Forced Degradation)
A forced degradation study is performed to identify potential degradation products and pathways.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat aliquots of the stock solution with HCl and NaOH to achieve final pH values of approximately 2 and 10, respectively. Maintain a control sample at neutral pH.
-
Thermal Stress: Store aliquots at various temperatures (e.g., 40°C, 60°C, 80°C) protected from light. Maintain a control sample at the recommended storage temperature (e.g., 4°C).[6]
-
Oxidative Stress: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[10]
-
Photolytic Stress: Expose an aliquot to a controlled source of UV/Vis light, alongside a control sample wrapped in foil.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
Sample Quenching: Neutralize the acid/base samples and quench any remaining oxidant if necessary.
-
Quantification: Analyze all samples using a validated, stability-indicating HPLC method to determine the remaining percentage of the parent compound and detect the formation of any degradation products.
Analytical Methodologies
Robust analytical methods are essential for accurately quantifying this compound in solubility and stability samples.
High-Performance Liquid Chromatography (HPLC)
Since this compound lacks a strong UV chromophore, direct UV detection is challenging. Derivatization or the use of alternative detection methods is necessary.[11][12] A more direct approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Example HPLC-CAD Method Protocol:
-
Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or similar reversed-phase column.[13]
-
Mobile Phase: An isocratic mixture of 0.1% Heptafluorobutyric acid (HFBA) in water and acetonitrile (e.g., 90:10 v/v). HFBA acts as an ion-pairing agent to improve retention on the reversed-phase column.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[13]
-
Detector: Charged Aerosol Detector (CAD), Nitrogen pressure at 35 psi.[13]
-
Injection Volume: 10 µL.
-
Rationale: This method is effective for compounds with no UV chromophore. The use of an ion-pairing agent is a key technique for retaining small, polar, basic compounds on a C18 column. The method should be validated for linearity, precision, and specificity to ensure it is stability-indicating.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for both qualitative and quantitative analysis.[14][15] It can be used to confirm the structure of the compound and its degradation products, as well as to quantify its concentration in solution.
Quantitative NMR (qNMR) Protocol:
-
Sample Preparation: Accurately weigh a sample of the solution (from the solubility or stability experiment) into an NMR tube.
-
Internal Standard: Add a precise amount of a certified internal standard. The standard should have a simple spectrum with at least one peak that does not overlap with any signals from the analyte or solvent (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Use a deuterated solvent (e.g., D₂O, Methanol-d₄, Chloroform-d) for the lock signal.
-
Acquisition: Acquire a ¹H NMR spectrum ensuring complete relaxation of all relevant signals (a long relaxation delay, e.g., 5 times the longest T₁ value, is critical).
-
Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. The concentration of the analyte can be calculated based on the known concentration of the internal standard and the ratio of the integrals.
-
Rationale: qNMR is a primary analytical method that does not require a reference standard of the analyte itself for calibration. It is particularly useful for identifying and quantifying unknown degradation products in stability studies.[16]
Safety, Handling, and Storage
Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.
-
Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18] Avoid inhalation of vapors and contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Keep away from heat, sparks, and open flames.[20] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to minimize potential oxidative and thermal degradation.
Conclusion
This compound is a versatile chemical intermediate with a predictable solubility and stability profile based on its amphiphilic structure. It is expected to be highly soluble in polar organic solvents and moderately soluble in less polar media, with limited solubility in nonpolar aliphatic hydrocarbons. Its stability is primarily influenced by pH and temperature, with optimal stability expected under neutral, refrigerated, and light-protected conditions. The experimental protocols and analytical methodologies detailed in this guide provide a robust framework for researchers to quantitatively determine these properties, facilitating effective process development, formulation, and quality control in any scientific endeavor involving this compound.
References
- 1. PubChemLite - this compound (C8H17NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-ETHOXY-PIPERIDINE >98% CAS#: 1122-86-7 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Analysis - www.impactanalytical.com [impactanalytical.com]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Strategic Application of 4-(Ethoxymethyl)piperidine in Modern Medicinal Chemistry
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its conformational flexibility and utility as a central scaffold for orienting key pharmacophoric groups make it an invaluable tool for drug designers.[1][4] This technical guide provides an in-depth analysis of a specific, functionalized variant: 4-(ethoxymethyl)piperidine. We will explore the nuanced physicochemical properties imparted by the 4-ethoxymethyl substituent, its role in modulating biological activity and pharmacokinetic profiles, and its potential applications across various therapeutic areas. This guide synthesizes field-proven insights with detailed experimental methodologies to serve as a practical resource for professionals engaged in the design and development of novel therapeutics.
PART 1: The Piperidine Scaffold and the Influence of 4-Position Substitution
The piperidine heterocycle is a recurring motif in pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][5] Its three-dimensional structure allows for the precise spatial arrangement of substituents, enabling tailored interactions with complex biological targets that are often not achievable with flat aromatic rings.[4] The introduction of substituents to the piperidine ring is a key strategy for:
-
Modulating Physicochemical Properties: Fine-tuning lipophilicity, aqueous solubility, and polar surface area (PSA).[6][7]
-
Enhancing Biological Activity: Improving binding affinity and selectivity for the intended target.[6][7]
-
Improving Pharmacokinetic (ADME) Properties: Optimizing absorption, distribution, metabolism, and excretion, while potentially reducing off-target toxicity.[1][6][7]
The 4-position of the piperidine ring is particularly significant as a substitution vector. It allows for the introduction of functional groups that can probe deep into a target's binding pocket or extend into solvent-exposed regions to form additional interactions.
The Unique Contribution of the Ethoxymethyl Group
The 4-(ethoxymethyl) group is more than a simple linker; it is a carefully chosen functional moiety that offers a unique balance of properties. The ether linkage is a common feature in pharmaceuticals, valued for its relative metabolic stability compared to esters and its ability to act as a hydrogen bond acceptor.[8][9]
Key Physicochemical Contributions:
-
Hydrogen Bond Acceptor: The ether oxygen possesses nonbonding electron pairs and can form hydrogen bonds with hydrogen bond donors (HBDs) on a biological target, such as the N-H of a peptide backbone or the hydroxyl group of a serine residue.[8][9] This capability is crucial for anchoring a ligand within its binding site.
-
Modulated Lipophilicity: The ethoxymethyl group provides a moderate increase in lipophilicity from the ethyl and methylene groups, which can be crucial for crossing cell membranes. However, the polar ether oxygen prevents an excessive increase in logP, helping to maintain a balance with aqueous solubility.[1]
-
Conformational Flexibility: The C-O-C ether linkage has rotational freedom, allowing the substituent to adopt multiple conformations. This flexibility can be advantageous for optimizing interactions within a dynamic binding pocket.
PART 2: Therapeutic Potential and Structure-Activity Relationships (SAR)
While specific, publicly disclosed drug candidates prominently featuring the this compound core are not widespread, the principles governing its utility can be inferred from SAR studies of related 4-substituted piperidines.[10][11][12][13] The strategic replacement of a hydroxyl group (as in 4-hydroxymethylpiperidine) with an ethoxymethyl group can be a key step in lead optimization.
Hypothetical SAR Implications:
Consider a lead compound containing a 4-hydroxymethylpiperidine moiety where the hydroxyl group acts as a hydrogen bond donor or acceptor.
-
Probing the Pocket: If the binding pocket has a nearby hydrophobic region, extending the hydroxyl to an ethoxymethyl group could allow the terminal ethyl group to engage in favorable van der Waals interactions, potentially increasing binding affinity.
-
Eliminating Undesirable HBD: If the hydroxyl's hydrogen bond donating (HBD) capability is detrimental to binding or leads to an undesirable interaction, converting it to an ether eliminates this HBD property while retaining the crucial hydrogen bond accepting (HBA) oxygen.[8]
-
Improving Metabolic Stability: While the piperidine ring itself is relatively stable, adjacent functional groups can be sites of metabolism.[1] An ether linkage is generally more resistant to metabolic cleavage than an ester and can offer a different metabolic profile than an alcohol, which is susceptible to oxidation or glucuronidation.
Table 1: Comparison of Calculated Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 4-(Hydroxymethyl)piperidine | C₆H₁₃NO | 115.17 | 0.1 | 2 | 2 |
| This compound | C₈H₁₇NO | 143.23 | 0.8 | 1 | 2 |
Data calculated and compiled from publicly available chemical databases. These values illustrate the shift in properties upon etherification.
PART 3: Synthesis and Experimental Workflow
The incorporation of the this compound scaffold into a drug discovery program requires efficient and reliable synthetic protocols.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol outlines a standard, three-step synthesis starting from commercially available 4-(hydroxymethyl)piperidine.
Step 1: N-Boc Protection
-
Setup: To a round-bottom flask charged with 4-(hydroxymethyl)piperidine (1.0 eq) and dichloromethane (DCM, ~0.5 M), add triethylamine (1.5 eq). Cool the stirred solution to 0 °C in an ice bath.
-
Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (e.g., 10% MeOH in DCM).
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, typically as a clear oil that can be used without further purification.
Step 2: Williamson Ether Synthesis
-
Setup: Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.4 M) in a flame-dried, N₂-purged flask. Cool to 0 °C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.
-
Reaction: Stir the suspension at 0 °C for 30 minutes, then add iodoethane (1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl this compound-1-carboxylate.
Step 3: Boc Deprotection
-
Setup: Dissolve the purified product from Step 2 (1.0 eq) in 1,4-dioxane (~0.2 M).
-
Reaction: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
-
Isolation: Monitor for the disappearance of starting material by TLC. Upon completion, concentrate the reaction mixture to dryness under reduced pressure. The resulting white solid is this compound hydrochloride, which can be used directly in subsequent reactions like reductive amination or amide coupling.
Logical Workflow for Scaffold Integration
The following diagram illustrates how this compound can be integrated into a lead optimization campaign.
Caption: Iterative drug discovery workflow incorporating the this compound scaffold.
PART 4: Conclusion and Future Outlook
The this compound scaffold represents a valuable, yet perhaps underutilized, building block in medicinal chemistry. It offers a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. By providing a stable, flexible, hydrogen-bond-accepting ether linkage, it allows chemists to probe binding site interactions and fine-tune ADME parameters in ways that simpler alkyl or hydroxyl substituents cannot. As drug discovery programs continue to tackle increasingly complex biological targets, the rational application of such strategically functionalized scaffolds will be paramount. The principles and protocols outlined in this guide provide a solid foundation for researchers looking to leverage the unique advantages of this compound in their quest for novel and improved therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. Ether | Chemical Structure & Properties | Britannica [britannica.com]
- 10. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity Screening of 4-(Ethoxymethyl)piperidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of 4-(Ethoxymethyl)piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the biological implications of substitution at the 4-position with an ethoxymethyl group is critical for the discovery of novel therapeutics. This document offers a deep dive into the synthesis, potential biological targets, and detailed screening methodologies, grounded in scientific integrity and practical application.
Introduction: The Significance of the 4-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its conformational flexibility allows it to interact with a wide array of biological targets. The nature of the substituent at the 4-position plays a pivotal role in determining the pharmacological profile of these derivatives. The introduction of an ethoxymethyl group at this position can influence key drug-like properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating the compound's interaction with specific biological targets.
Synthesis of this compound Derivatives: A Practical Approach
A robust and versatile synthetic route is paramount for generating a library of this compound derivatives for biological screening. A common and efficient method involves the O-alkylation of a commercially available precursor, 4-(hydroxymethyl)piperidine, via the Williamson ether synthesis.[1][2][3][4][5]
General Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of a parent this compound, which can be further modified at the piperidine nitrogen to create a diverse library of derivatives.
Materials:
-
4-(Hydroxymethyl)piperidine
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl iodide or ethyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Deprotonation: To a solution of 4-(hydroxymethyl)piperidine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0°C.
-
Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0°C and add ethyl iodide dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound.
This core structure can then be subjected to various N-alkylation or N-acylation reactions to generate a library of derivatives for screening.
Caption: Synthetic workflow for this compound derivatives.
Primary Biological Screening: A Multi-pronged Approach
Given the broad spectrum of activities exhibited by piperidine derivatives, a tiered screening approach is recommended to efficiently identify promising lead compounds.
Antimicrobial Activity Screening
Piperidine derivatives have shown significant potential as antimicrobial agents.[6][7][8][9] A preliminary screen against a panel of clinically relevant bacteria and fungi is a cost-effective first step.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Solutions of test compounds at a known concentration (e.g., 1 mg/mL in a suitable solvent)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (solvent)
Step-by-Step Procedure:
-
Plate Preparation: Prepare agar plates and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the microbial suspension evenly over the agar surface.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with the test compounds, positive control, and negative control onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Screening
Assessing the general cytotoxicity of the derivatives is crucial to identify compounds with non-specific toxicity early in the drug discovery process and to determine a therapeutic window.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Target-Specific Screening: Unveiling the Mechanism of Action
Based on the known pharmacology of 4-substituted piperidines, several key protein targets should be investigated.
Acetylcholinesterase (AChE) Inhibition
Piperidine derivatives are well-known inhibitors of AChE, a key target in the treatment of Alzheimer's disease.[10][11][12][13]
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[14]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound solutions
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well (except for the blank).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Caption: Workflow for the Ellman's assay to screen for AChE inhibitors.
Muscarinic M3 Receptor Antagonism
Derivatives of 4-aminopiperidine have been identified as potent antagonists of the M3 muscarinic receptor, a target for conditions like overactive bladder.[12][15][16][17][18][19]
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled antagonist from the M3 receptor.
Materials:
-
Cell membranes expressing the human M3 muscarinic receptor
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS)
-
Test compound solutions
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Step-by-Step Procedure:
-
Assay Setup: In a reaction tube, combine the cell membranes, radiolabeled antagonist, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound and calculate the Ki (inhibitory constant).
Caption: Simplified signaling pathway of the muscarinic M3 receptor.
Screening Against Other CNS Targets
Based on existing literature, other relevant CNS targets for 4-substituted piperidines include:
-
Neurokinin-1 (NK1) Receptor: Antagonists of this receptor are used as antiemetics and are being investigated for other CNS disorders.[6][20][21][22][23]
-
Dopamine D4 Receptor: These receptors are implicated in psychiatric disorders such as schizophrenia and ADHD.[8][11][24][25][26]
-
Sigma-1 Receptor: This unique intracellular chaperone protein is involved in various cellular stress responses and is a target for neurodegenerative diseases.[7][15][27][28][29]
Screening against these targets would typically involve radioligand binding assays similar to the one described for the M3 receptor, using cell lines expressing the specific receptor of interest.
Caption: Overview of signaling pathways for other potential CNS targets.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | N-Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent-1 | -H | Data | Data | Data |
| Deriv-1a | -CH₃ | Data | Data | Data |
| Deriv-1b | -Benzyl | Data | Data | Data |
| Ciprofloxacin | N/A | Data | Data | N/A |
| Fluconazole | N/A | N/A | N/A | Data |
Table 2: Cytotoxicity of this compound Derivatives against HeLa Cells
| Compound ID | N-Substituent | IC50 (µM) after 48h |
| Parent-1 | -H | Data |
| Deriv-1a | -CH₃ | Data |
| Deriv-1b | -Benzyl | Data |
| Doxorubicin | N/A | Data |
Table 3: In Vitro Activity of this compound Derivatives at CNS Targets
| Compound ID | N-Substituent | AChE Inhibition IC50 (nM) | M3 Receptor Binding Ki (nM) | NK1 Receptor Binding Ki (nM) | D4 Receptor Binding Ki (nM) |
| Parent-1 | -H | Data | Data | Data | Data |
| Deriv-1a | -CH₃ | Data | Data | Data | Data |
| Deriv-1b | -Benzyl | Data | Data | Data | Data |
| Donepezil | N/A | Data | N/A | N/A | N/A |
| Tiotropium | N/A | N/A | Data | N/A | N/A |
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the biological activity screening of this compound derivatives. The proposed workflow, from synthesis to multi-tiered screening, allows for the efficient identification of lead compounds with therapeutic potential. The structure-activity relationships derived from the screening data will be instrumental in guiding the optimization of these derivatives to enhance potency, selectivity, and drug-like properties. Further studies should focus on in vivo efficacy and safety profiling of the most promising candidates to validate their therapeutic potential.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye | MDPI [mdpi.com]
- 7. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. innoprot.com [innoprot.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 16. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [rjpbr.com]
- 23. researchgate.net [researchgate.net]
- 24. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 25. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 29. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 4-(Ethoxymethyl)piperidine
An Introduction to Proactive Safety with Piperidine Derivatives
This guide provides an in-depth examination of the essential safety, handling, and storage protocols for 4-(Ethoxymethyl)piperidine. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not only for ourselves but for our colleagues and the environment.
It is critical to note that comprehensive, peer-reviewed safety data specifically for this compound is not extensively available. In such instances, a foundational principle of chemical safety—the principle of prudent practice—must be adopted. This principle dictates that in the absence of specific data, a chemical should be handled with the assumption that it exhibits hazards similar to or greater than its parent compound and structurally related analogs. Therefore, this guide synthesizes authoritative data from the parent molecule, piperidine, and its close derivatives to establish a robust and conservative safety framework. The causality behind each recommendation is explained to foster a culture of informed, rather than rote, safety compliance.
Hazard Identification and Risk Analysis
The hazard profile of this compound is extrapolated from the well-documented risks associated with piperidine and its analogs. Piperidine is classified as a highly flammable, toxic, and corrosive substance.[1][2][3] The introduction of an ethoxymethyl group at the 4-position is unlikely to mitigate these core hazards.
1.1. GHS Classification and Hazard Statements
The following table summarizes the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound, based on the profiles of piperidine and its derivatives.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Primary Source Analog |
| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour. | Piperidine |
| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin.[2] | Piperidine |
| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled. | Piperidine |
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed. | Piperidine |
| Skin Corrosion | Sub-category 1B/1C | corrosive | Danger | H314: Causes severe skin burns and eye damage.[2] | Piperidine, 4-(Hydroxymethyl)piperidine |
| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[4] | Piperidine, 4-(Hydroxymethyl)piperidine |
| Respiratory Irritation | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[5][6][7] | 3-(Ethoxymethyl)piperidine, 4-Ethoxy-piperidine |
1.2. Primary Health and Physical Hazards
-
Corrosivity: As a piperidine derivative, the compound is expected to be strongly alkaline and corrosive. Direct contact will cause severe burns to the skin and eyes, potentially leading to irreversible eye damage.[1][8] Inhalation of vapors can cause severe irritation and chemical burns to the respiratory tract.[1][8]
-
Toxicity: The compound is presumed to be toxic via dermal contact and inhalation.[2] Systemic effects following absorption may occur.
-
Flammability: The piperidine backbone renders the molecule highly flammable. Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[2]
Exposure Controls and Personal Protection
A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is mandatory to prevent exposure.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to control vapor inhalation.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[3][4]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9]
2.2. Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a reasoned response to the specific hazards.
| Protection Type | Specification | Rationale and Field Insights |
| Eye & Face Protection | Chemical safety goggles with a face shield. | Goggles provide a seal against splashes. A face shield is required due to the severe corrosivity and risk of irreversible eye damage.[10] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.4 mm). Check manufacturer's breakthrough time data. | Double-gloving is recommended for transfers of significant quantities. Never assume a glove is impervious; inspect for damage before each use and change gloves immediately after contamination or completion of the task. |
| Skin & Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. Chemical-resistant apron for larger quantities. | Protects against splashes and brief contact. Flame-retardant material is critical due to the high flammability of the compound. Contaminated clothing must be removed immediately and laundered before reuse.[2] |
| Respiratory Protection | Not required if work is performed within a certified fume hood. | For emergency situations like a large spill where vapor concentrations may exceed exposure limits, a self-contained breathing apparatus (SCBA) is necessary.[1][2] |
Mandatory Visualization: PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE.
Safe Handling and Storage Protocols
3.1. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter and ignition sources, and all required PPE is donned correctly.
-
Inert Atmosphere: For reactions sensitive to air or moisture, and to further mitigate fire risk, consider handling under an inert atmosphere (e.g., Nitrogen or Argon).
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static electricity discharge, which can ignite flammable vapors.[2][4][11]
-
Dispensing: Use non-sparking tools for all operations.[4] When transferring, pour slowly to minimize splashing and vapor generation.
-
Post-Handling: After use, tightly close the container.[1] Decontaminate any affected surfaces. Wash hands and forearms thoroughly after removing gloves.[4] Do not eat, drink, or smoke in the laboratory area.[2][4]
3.2. Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[1][4] The storage area should be secured and accessible only to authorized personnel.
-
Container: Keep the compound in its original, tightly sealed container.[1][2] Containers must be carefully resealed after use and kept upright to prevent leakage.[1]
-
Conditions to Avoid: Protect from direct sunlight, heat, sparks, open flames, and other ignition sources.[3]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]
Emergency Procedures
Rapid and correct response during an emergency can significantly reduce injury and damage.
4.1. First Aid Measures
Immediate action is paramount. The goal is to remove the chemical and seek immediate, professional medical attention.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15-30 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Do not attempt to neutralize. Call for immediate medical assistance.[1] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with plenty of water for at least 15 minutes.[2] Take victim immediately to the hospital.[1] |
| Inhalation | Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting due to the risk of perforating the esophagus.[13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Call a poison control center or doctor immediately.[13] |
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1][2] A water spray can be used to cool fire-exposed containers, but a direct water jet may spread the flammable liquid.[1]
-
Specific Hazards: The compound will produce toxic fumes, including oxides of carbon and nitrogen, upon combustion.[1]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][2]
4.3. Accidental Release and Spill Cleanup Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Isolate and Ventilate: Remove all ignition sources and increase ventilation.[2]
-
Contain: Prevent the spill from entering drains or waterways.[1][4] Create a dike around the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[2][4]
-
Absorb: Carefully cover the spill with the absorbent material.
-
Collect: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Mandatory Visualization: Spill Response Workflow
Caption: Step-by-step decision workflow for spill response.
Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Waste Classification: this compound and materials contaminated with it must be treated as hazardous waste.
-
Disposal Method: Do not dispose of down the drain.[1] The preferred method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Regulations: All waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
- 1. peptide.com [peptide.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application and Protocol Guide: N-Alkylation of 4-(Ethoxymethyl)piperidine
Introduction
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1] N-alkylation of the piperidine nitrogen is a fundamental transformation in synthetic organic chemistry, allowing for the introduction of diverse substituents that can modulate a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[1] 4-(Ethoxymethyl)piperidine is a valuable building block, and its N-alkylation provides access to a wide range of novel derivatives for drug discovery and development.
This document provides a detailed guide to the N-alkylation of this compound, focusing on two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and offer insights into reaction optimization and product characterization.
Mechanistic Principles of N-Alkylation
The N-alkylation of a secondary amine like this compound can proceed through several pathways. Understanding the mechanisms is crucial for selecting the appropriate reaction conditions and anticipating potential side products.
1. Direct Alkylation via SN2 Reaction:
This is a classical and straightforward method for forming a C-N bond. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[2]
A critical challenge in the direct alkylation of amines is the potential for over-alkylation.[2][3] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as an undesired byproduct.[3][4] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.[5]
2. Reductive Amination:
Reductive amination is a powerful and often preferred method for the controlled N-alkylation of amines. This two-step, one-pot process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This ion is then reduced in situ by a reducing agent to yield the N-alkylated amine.
This method offers significant advantages over direct alkylation, including a reduced risk of over-alkylation and the ability to introduce a wider variety of alkyl groups.[6] The choice of reducing agent is critical and can influence the reaction's outcome. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the N-alkylation of this compound using a generic alkyl bromide as the electrophile.
Materials and Equipment:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Syringe and needle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Analytical instruments (TLC, NMR, MS)
Workflow Diagram:
Caption: Workflow for direct N-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the piperidine in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.
-
Flush the flask with nitrogen or argon gas to create an inert atmosphere.
-
Addition of Alkyl Halide: Slowly add the alkyl bromide (1.0-1.2 eq) to the stirred suspension at room temperature.[7] The addition can be done via a syringe over several minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 50-70 °C) may be required for less reactive alkyl halides.[7]
-
Workup: Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 1: Reagent Stoichiometry and Conditions for Direct Alkylation
| Reagent | Molar Equivalents | Role |
| This compound | 1.0 | Nucleophile |
| Alkyl Halide | 1.0 - 1.2 | Electrophile |
| Potassium Carbonate | 1.5 - 2.0 | Base |
| DMF | - | Solvent |
| Temperature | Room Temp. to 70 °C | Reaction Condition |
Protocol 2: Reductive Amination
This protocol details the N-alkylation of this compound with a generic aldehyde.
Materials and Equipment:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Standard glassware for workup and purification
-
Analytical instruments (TLC, NMR, MS)
Workflow Diagram:
Caption: Workflow for reductive amination.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCM or DCE.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction is often exothermic, so maintain the temperature at or below room temperature.
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted reducing agent.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
-
Characterization: Analyze the purified product by NMR and MS to confirm its identity and purity.
Table 2: Reagent Stoichiometry and Conditions for Reductive Amination
| Reagent | Molar Equivalents | Role |
| This compound | 1.0 | Nucleophile |
| Aldehyde/Ketone | 1.0 - 1.2 | Electrophile |
| Sodium Triacetoxyborohydride | 1.2 - 1.5 | Reducing Agent |
| DCM or DCE | - | Solvent |
| Acetic Acid (optional) | catalytic | Catalyst |
| Temperature | Room Temperature | Reaction Condition |
Safety and Handling
-
Piperidine Derivatives: Piperidine and its derivatives are flammable and can be toxic and corrosive.[8][9][10][11][12] Handle these compounds in a well-ventilated fume hood.[9][10][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11]
-
Alkylating Agents: Many alkylating agents are toxic, corrosive, and potentially carcinogenic. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Reducing Agents: Sodium triacetoxyborohydride and other borohydride reagents can react violently with water and acids, releasing flammable hydrogen gas. Handle with care and quench reactions slowly.
-
Solvents: Anhydrous solvents are often required and can be flammable. Work in a well-ventilated area away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents, insufficient temperature, steric hindrance. | Check the quality of reagents. Increase the reaction temperature. Consider a more reactive alkylating agent or a different synthetic route. |
| Formation of quaternary ammonium salt | Over-alkylation in direct alkylation. | Use a strict 1:1 stoichiometry of amine to alkyl halide. Add the alkyl halide slowly to the reaction mixture. Consider using reductive amination instead.[5] |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gently heat the reaction mixture. |
| Difficult purification | Close polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization to aid in separation. |
References
- 1. ijnrd.org [ijnrd.org]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Using 4-(Ethoxymethyl)piperidine as a building block in organic synthesis
An Application Guide to 4-(Ethoxymethyl)piperidine in Synthetic Chemistry
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of natural products and synthetic pharmaceuticals.[1][2][3] Its three-dimensional structure, conformational flexibility, and ability to engage in key intermolecular interactions make it an ideal framework for drug design.[1][2] Within this important class of heterocycles, this compound emerges as a particularly versatile building block for researchers, scientists, and drug development professionals.
This guide provides a detailed exploration of this compound, focusing on its application in constructing complex molecular architectures. The molecule's key feature is its secondary amine, a nucleophilic handle that serves as the primary point for synthetic modification. The 4-position ethoxymethyl substituent provides a specific steric and electronic profile, allowing chemists to fine-tune properties such as lipophilicity, metabolic stability, and target engagement of the final compound. We will delve into the core synthetic transformations—N-alkylation and N-acylation—providing not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations that guide experimental design.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | PubChem[4] |
| Molecular Weight | 143.23 g/mol | PubChem[4] |
| Monoisotopic Mass | 143.13101 Da | PubChem[4] |
| XLogP3 (Predicted) | 0.8 | PubChem[4] |
| SMILES | CCOCC1CCNCC1 | PubChem[4] |
| InChIKey | GXKNDCQREJHGRQ-UHFFFAOYSA-N | PubChem[4] |
Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the 1.5-3.0 ppm range, with the protons alpha to the nitrogen appearing more downfield.[5] The ethoxy group will present as a triplet (CH₃) and a quartet (CH₂), while the methylene bridge protons will also be distinct.
-
¹³C NMR: The carbon spectrum will show signals for the five unique carbons of the piperidine ring and the three carbons of the ethoxymethyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a key N-H stretch for the secondary amine (typically around 3300-3500 cm⁻¹) and C-H stretching vibrations (around 2850-3000 cm⁻¹). The C-O-C ether linkage will also show a characteristic stretch in the 1000-1200 cm⁻¹ region.[6]
Core Synthetic Applications: Functionalization of the Piperidine Nitrogen
The secondary amine of this compound is the primary site for synthetic elaboration, most commonly through N-alkylation and N-acylation to form tertiary amines and amides, respectively.
N-Alkylation Reactions: Forging New Carbon-Nitrogen Bonds
N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperidine nitrogen, a common strategy for modulating the pharmacological profile of a lead compound. Two principal methods are employed: direct alkylation and reductive amination.
Caption: Comparative workflow of Direct Alkylation vs. Reductive Amination.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This classic method proceeds via an SN2 mechanism where the nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide. A base is crucial to neutralize the hydrohalic acid generated, which would otherwise protonate the starting amine and halt the reaction.[7][8]
Principle: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are effective and easily removed. For sensitive substrates, sterically hindered, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) are used to prevent the base itself from competing as a nucleophile.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile or DMF, 0.1-0.5 M concentration). Add a base (e.g., K₂CO₃, 1.5-2.0 eq, or DIPEA, 1.5 eq).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirred solution at room temperature. For highly reactive halides, addition at 0 °C may be necessary to control the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until completion. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to afford the pure tertiary amine.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a robust and often preferred method for N-alkylation, particularly when dealing with aldehydes or ketones. It proceeds in two steps: the formation of an iminium ion intermediate, followed by its immediate in-situ reduction.[9]
Principle & Causality: This method offers significant advantages. It uses milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the starting carbonyl compound. This selectivity and the controlled, two-step (one-pot) nature of the reaction minimize the formation of over-alkylated quaternary ammonium salts, a common side product in direct alkylation.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add the aldehyde or ketone (1.1 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15-20 minutes. The portion-wise addition helps control any initial exotherm.
-
Reaction Monitoring: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
N-Acylation Reactions: Constructing Amide Bonds
N-acylation transforms the basic secondary amine into a neutral amide functional group. This is a critical transformation in drug development for modifying a molecule's hydrogen bonding capacity, polarity, and metabolic stability. The reaction involves the nucleophilic attack of the piperidine nitrogen on a highly electrophilic acylating agent.[12][13]
Caption: Mechanism of nucleophilic acyl substitution for N-acylation.
Protocol 3: N-Acylation with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents that provide rapid and high-yielding conversions. A stoichiometric amount of a non-nucleophilic base is required to scavenge the HCl byproduct.[12]
Principle: The reaction proceeds via a nucleophilic addition-elimination mechanism.[14] The base, typically triethylamine (Et₃N) or pyridine, is essential to prevent the formation of the piperidinium hydrochloride salt, which would be unreactive.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic solution. Purify the crude amide product by flash column chromatography or recrystallization.
Summary of Synthetic Protocols
The choice of reaction protocol depends on the desired substituent and the stability of the substrates. This table provides a high-level comparison to guide experimental design.
| Reaction Type | Key Reagents | Typical Solvents | Key Advantages & Considerations |
| Direct N-Alkylation | Alkyl Halide, Base (K₂CO₃, DIPEA) | ACN, DMF | Straightforward for simple alkyl halides; risk of over-alkylation (quaternary salt formation).[8] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCM, DCE | Milder conditions, excellent functional group tolerance, avoids over-alkylation, broader substrate scope.[9] |
| N-Acylation | Acyl Chloride/Anhydride, Base (Et₃N) | DCM, THF | Rapid and high-yielding reaction to form stable amides; acylating agents can be moisture-sensitive.[12][15] |
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its readily functionalizable secondary amine allows for straightforward entry into N-alkylated and N-acylated derivatives through robust and well-established protocols. The strategic placement of the ethoxymethyl group at the 4-position offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of target molecules. By understanding the principles and applying the detailed protocols described in this guide, researchers in drug discovery and organic synthesis can effectively leverage this building block to accelerate the development of novel and complex chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. PubChemLite - this compound (C8H17NO) [pubchemlite.lcsb.uni.lu]
- 5. Piperidine(110-89-4) MS [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. frontiersin.org [frontiersin.org]
The Strategic Application of 4-(Ethoxymethyl)piperidine in the Synthesis of Advanced Active Pharmaceutical Ingredients
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a diverse array of approved therapeutics.[1][2] This technical guide focuses on a key derivative, 4-(ethoxymethyl)piperidine, a versatile building block whose unique structural attributes are instrumental in the synthesis of complex active pharmaceutical ingredients (APIs). We will provide an in-depth exploration of the synthesis of this compound itself, followed by a detailed protocol for its application in the construction of potent opioid analgesics, a prominent class of APIs where such scaffolds are pivotal. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations that inform these synthetic pathways.
Introduction: The Significance of the Piperidine Moiety in Drug Design
The six-membered saturated heterocycle, piperidine, is a privileged structure in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3] Its three-dimensional geometry allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The introduction of an ethoxymethyl group at the 4-position of the piperidine ring, as in this compound, offers a strategic advantage. The ether linkage is relatively stable in vivo, and the ethyl group can modulate lipophilicity, potentially influencing the API's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will first detail the synthesis of this compound from a readily available precursor, 4-hydroxymethylpiperidine, via the Williamson ether synthesis. Subsequently, we will illustrate its application as a key intermediate in the synthesis of a fentanyl analog, a class of potent synthetic opioids.[4] This second part will highlight the crucial N-alkylation reaction, a common strategy for incorporating the piperidine nucleus into larger, more complex drug molecules.
Synthesis of the Key Intermediate: this compound
The most direct and efficient route to this compound is the etherification of 4-hydroxymethylpiperidine. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and broad applicability.[5][6] This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an ethylating agent.
Underlying Principles and Strategic Choices
-
Choice of Base: A strong base is required to deprotonate the primary alcohol of 4-hydroxymethylpiperidine to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic hydride anion that irreversibly deprotonates the alcohol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[7]
-
Choice of Ethylating Agent: Ethyl iodide or ethyl bromide are suitable ethylating agents. They are good electrophiles for SN2 reactions with the alkoxide.[5]
-
Solvent Selection: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal. These solvents can solvate the sodium cation of the alkoxide but do not participate in hydrogen bonding, which would hinder the nucleophilicity of the alkoxide.[6]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-hydroxymethylpiperidine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity/Concentration |
| 4-Hydroxymethylpiperidine | 115.17 | 10.0 g | 86.8 | >98% |
| Sodium Hydride (NaH) | 24.00 | 2.5 g (60% in oil) | 62.5 | 60% dispersion in oil |
| Ethyl Iodide (EtI) | 155.97 | 15.0 g (7.7 mL) | 96.2 | >99% |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Anhydrous |
| Saturated aq. NH4Cl solution | - | 50 mL | - | Saturated |
| Diethyl Ether | - | 150 mL | - | Anhydrous |
| Anhydrous MgSO4 | - | 10 g | - | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxymethylpiperidine (10.0 g, 86.8 mmol).
-
Dissolution: Add 150 mL of anhydrous THF to the flask and stir until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.5 g of a 60% dispersion in mineral oil, 62.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a white precipitate indicates the formation of the sodium alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (15.0 g, 96.2 mmol) dropwise via the dropping funnel over 20 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake well and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Application Protocol: Synthesis of a Fentanyl Analog
This compound serves as a crucial intermediate in the synthesis of various APIs, particularly potent analgesics like fentanyl and its analogs.[8] The following protocol outlines a representative synthesis of an N-acylated, N-alkylated piperidine, a core structure in many synthetic opioids, using this compound as the starting material. This multi-step synthesis involves an initial acylation of an aniline derivative followed by N-alkylation of the piperidine nitrogen.
Workflow for the Synthesis of a Fentanyl Analog
Caption: Synthetic workflow for a fentanyl analog.
Detailed Protocol: Two-Step Synthesis of an N-Aryl-N-(4-(ethoxymethyl)piperidin-1-yl)alkanamide
This protocol is adapted from established synthetic routes for fentanyl analogs.[4][8]
Step 1: Synthesis of N-(4-(ethoxymethyl)piperidin-4-yl)-N-phenylpropanamide
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity/Concentration |
| This compound | 143.24 | 5.0 g | 34.9 | >98% |
| Aniline | 93.13 | 3.25 g | 34.9 | >99% |
| Propionyl Chloride | 92.52 | 3.5 g (3.2 mL) | 37.8 | >99% |
| Triethylamine | 101.19 | 7.1 g (9.8 mL) | 70.1 | >99% |
| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous |
| Saturated aq. NaHCO3 solution | - | 50 mL | - | Saturated |
| Brine | - | 50 mL | - | Saturated |
| Anhydrous Na2SO4 | - | 10 g | - | Anhydrous |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 34.9 mmol) and aniline (3.25 g, 34.9 mmol) in 100 mL of anhydrous dichloromethane.
-
Basification: Add triethylamine (7.1 g, 70.1 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add propionyl chloride (3.5 g, 37.8 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired amide intermediate.
Step 2: N-Alkylation to Yield the Final API Analog
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity/Concentration |
| Amide Intermediate from Step 1 | 290.42 (calculated) | 5.0 g | 17.2 | Purified |
| 2-(Thiophen-2-yl)ethyl methanesulfonate | 206.28 | 4.2 g | 20.4 | >98% |
| Potassium Carbonate (K2CO3) | 138.21 | 4.75 g | 34.4 | Anhydrous |
| Acetonitrile (ACN) | - | 100 mL | - | Anhydrous |
| Water | - | 100 mL | - | Deionized |
| Ethyl Acetate | - | 150 mL | - | Reagent Grade |
| Anhydrous Na2SO4 | - | 10 g | - | Anhydrous |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine the amide intermediate from Step 1 (5.0 g, 17.2 mmol), 2-(thiophen-2-yl)ethyl methanesulfonate (4.2 g, 20.4 mmol), and anhydrous potassium carbonate (4.75 g, 34.4 mmol) in 100 mL of anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Work-up: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final fentanyl analog.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The synthesis of potent opioids should only be carried out by trained personnel in a facility equipped to handle such compounds.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex APIs. Its straightforward preparation via the Williamson ether synthesis and its utility in key reactions such as N-alkylation make it an attractive intermediate for drug discovery and development. The protocols provided herein offer a practical guide for the synthesis and application of this important piperidine derivative, underscoring the strategic importance of scaffold design in modern medicinal chemistry.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil - Lookchem [lookchem.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]
Application Note: A Robust Laboratory-Scale Synthesis of 4-(Ethoxymethyl)piperidine
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-(Ethoxymethyl)piperidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two main stages: a Williamson ether synthesis performed on an N-protected piperidine derivative to ensure high selectivity, followed by an efficient deprotection step. This guide emphasizes the rationale behind procedural choices, robust safety measures for handling reactive reagents, and detailed methods for purification and characterization, ensuring a reproducible and reliable outcome for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural alkaloids.[1] Its prevalence is a testament to its utility as a scaffold that can impart favorable physicochemical properties, such as improved solubility and bioavailability, and provide a three-dimensional vector for interacting with biological targets.[2][3] Consequently, the development of efficient and versatile methods for synthesizing substituted piperidines is a critical endeavor in modern organic chemistry.[1]
This compound serves as a versatile intermediate, offering a flexible ether linkage and a secondary amine for further functionalization. This application note details a reliable synthetic route, beginning with the commercially available N-Boc-4-(hydroxymethyl)piperidine, to ensure that the etherification occurs exclusively at the desired hydroxyl group, preventing competitive N-alkylation.
Reaction Scheme and Mechanism
The synthesis proceeds via two key steps:
-
Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium alkoxide. This nucleophile then displaces an iodide ion from ethyl iodide in a classic bimolecular nucleophilic substitution (SN2) reaction.[4][5] The use of a primary alkyl halide like ethyl iodide is ideal for the SN2 mechanism, minimizing the potential for competing elimination reactions.[6][7]
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions to yield the final target compound as a salt, which is then neutralized.
Overall Reaction:
Reaction Mechanism Diagram
The core etherification step proceeds through an SN2 pathway.
Caption: SN2 mechanism for the formation of the ether linkage.
Experimental Protocol
This protocol is designed for a ~5-10 mmol scale. All operations involving sodium hydride must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Part A: Synthesis of tert-butyl this compound-1-carboxylate
Materials and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Sodium Hydride (NaH), 60% dispersion in oil | 1.2 eq. | Base for deprotonation |
| Anhydrous Tetrahydrofuran (THF) | ~50-100 mL | Reaction Solvent |
| N-Boc-4-(hydroxymethyl)piperidine[8] | 1.0 eq. | Starting Material |
| Ethyl Iodide (EtI) | 1.5 eq. | Alkylating Agent |
| Anhydrous Hexanes | ~20 mL | Washing NaH |
| Saturated aq. NH₄Cl | ~50 mL | Quenching Reagent |
| Ethyl Acetate (EtOAc) | ~150 mL | Extraction Solvent |
| Brine | ~50 mL | Washing |
| Anhydrous MgSO₄ or Na₂SO₄ | ~5 g | Drying Agent |
| Round-bottom flasks, magnetic stirrer, condenser | Standard glassware | Reaction Setup |
| Inert atmosphere setup (N₂ or Ar balloon/line) | --- | Maintain anhydrous/anaerobic conditions |
Procedure
-
Preparation of NaH: Under an inert atmosphere, place the required amount of NaH dispersion into a dry, three-neck round-bottom flask equipped with a magnetic stir bar. Add anhydrous hexanes (~10 mL) to suspend the solid.
-
Allow the NaH to settle, then carefully remove the supernatant hexane wash via cannula or syringe. Repeat this washing step twice to remove the mineral oil.[9] Dry the resulting grey powder under a stream of inert gas.
-
Deprotonation: Add anhydrous THF (~30 mL) to the washed NaH. Cool the suspension to 0 °C using an ice bath.
-
Dissolve the N-Boc-4-(hydroxymethyl)piperidine in anhydrous THF (~20 mL) and add it dropwise to the stirred NaH suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide dropwise.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (~50-60 °C) for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:EtOAc) indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, add water (~50 mL), and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Part B: Deprotection and Isolation of this compound
Materials and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Crude N-Boc-4-(ethoxymethyl)piperidine | From Part A | Starting Material |
| 4 M HCl in 1,4-Dioxane | ~5-10 eq. | Deprotecting Agent |
| Diethyl Ether (Et₂O) | ~100 mL | Precipitation/Washing |
| 2 M Sodium Hydroxide (NaOH) | As needed | Neutralization |
| Dichloromethane (DCM) | ~150 mL | Extraction Solvent |
| Saturated aq. NaHCO₃ | ~50 mL | Washing |
Procedure
-
Deprotection: Dissolve the crude product from Part A in a minimal amount of dichloromethane or methanol (~10 mL). Add the 4 M HCl in dioxane solution and stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Isolation of Salt: Upon completion, add diethyl ether to precipitate the product as its hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Neutralization and Extraction: Dissolve the hydrochloride salt in water (~50 mL) and cool in an ice bath. Adjust the pH to >11 by the slow addition of 2 M NaOH solution.
-
Extract the free base into dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Purification and Characterization
The crude product from Part B can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine (to prevent the amine from streaking on the silica).
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the ethyl group (a triplet around 1.2 ppm and a quartet around 3.5 ppm), the piperidine ring protons (complex multiplets between 1.3-3.0 ppm), the methylene bridge protons (~3.3 ppm), and the N-H proton (a broad singlet).[10]
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include the ethyl carbons (~15 ppm and ~66 ppm), the piperidine carbons (~30-50 ppm range), and the methylene bridge carbon (~75 ppm).[11][12]
-
Mass Spectrometry (ESI+): The calculated monoisotopic mass for C₈H₁₇NO is 143.13. The ESI-MS should show a prominent ion at m/z = 144.14 [M+H]⁺.[13]
Experimental Workflow and Data Summary
Overall Synthesis Workflow
Caption: High-level workflow from starting materials to final analysis.
Data Summary
| Compound | Molecular Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Expected Yield | Purity |
| N-Boc-4-(hydroxymethyl)piperidine | C₁₁H₂₁NO₃ | 215.29 | 5.0 | 1.0 | --- | >98% |
| Sodium Hydride (60%) | NaH | 24.00 | 6.0 | 1.2 | --- | 60% |
| Ethyl Iodide | C₂H₅I | 155.97 | 7.5 | 1.5 | --- | >99% |
| This compound (Final Product) | C₈H₁₇NO | 143.23 | --- | --- | 65-80% (overall) | >95% |
Safety Precautions
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid.[14] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[15] All handling must be done under an inert atmosphere in a fume hood.[9][16] Use Class D fire extinguishers (sand, dry powder); DO NOT USE WATER, CO₂, or foam extinguishers .[15][17] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[9][14]
-
Ethyl Iodide: A volatile and toxic alkylating agent. Handle in a well-ventilated fume hood.
-
Anhydrous Solvents (THF, Hexanes): Highly flammable. Keep away from ignition sources. THF can form explosive peroxides; use from a freshly opened bottle or a solvent purification system.
-
Strong Acids/Bases (HCl in Dioxane, NaOH): Corrosive. Handle with appropriate PPE, including gloves and safety glasses.
Troubleshooting
-
Low Yield in Step A: May be caused by wet solvents/reagents inactivating the NaH. Ensure all glassware is oven-dried and solvents are anhydrous. Incomplete washing of NaH can also leave oil that inhibits the reaction.
-
Incomplete Reaction in Step A: If starting material persists, the reaction time or temperature may need to be increased. A more reactive alkylating agent like ethyl triflate could be considered, though it is more expensive.
-
Difficulty in Final Purification: The amine product may streak on silica gel. Pre-treating the silica with triethylamine or using basic alumina can mitigate this issue.
-
Incomplete Deprotection: If the Boc-protected intermediate remains, extend the reaction time with HCl or use a stronger acid like trifluoroacetic acid (TFA), followed by appropriate work-up.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. PubChemLite - this compound (C8H17NO) [pubchemlite.lcsb.uni.lu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
- 17. alkalimetals.com [alkalimetals.com]
Application Note: High-Throughput LC-MS Protocol for Real-Time Monitoring of 4-(Ethoxymethyl)piperidine Synthesis
Abstract
This application note presents a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of the synthesis of 4-(Ethoxymethyl)piperidine, a key intermediate in pharmaceutical development. The protocol is designed for researchers, process chemists, and drug development professionals requiring accurate and timely information on reaction progress, consumption of starting materials, and formation of impurities. By leveraging the high selectivity and sensitivity of LC-MS, this method provides critical data to ensure reaction efficiency, optimize process parameters, and maintain high product quality. The detailed protocol includes sample preparation, optimized chromatographic conditions, and mass spectrometric parameters for the simultaneous monitoring of reactants, the main product, and potential byproducts.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a meticulously controlled process where understanding the reaction kinetics and impurity profile is paramount. This compound is a valuable building block in the synthesis of numerous pharmaceutical compounds. Its efficient synthesis requires precise control over reaction conditions to maximize yield and minimize the formation of undesired byproducts.
Traditional methods for reaction monitoring, such as thin-layer chromatography (TLC) or high-performance liquid chromatography with UV detection (HPLC-UV), can lack the specificity and sensitivity required for complex reaction mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable analytical tool in pharmaceutical development due to its ability to separate compounds based on their physicochemical properties and identify them by their mass-to-charge ratio with high specificity and sensitivity.[1][2] This application note provides a comprehensive LC-MS protocol tailored for monitoring the synthesis of this compound, enabling rapid and informed decision-making during process development and scale-up.
Principles of LC-MS for Reaction Monitoring
This protocol employs a reversed-phase liquid chromatography system coupled to a single quadrupole or tandem mass spectrometer. The separation is based on the partitioning of the analytes between a non-polar stationary phase (C18 column) and a polar mobile phase.[3][4] The mass spectrometer, operating in positive electrospray ionization (ESI) mode, is optimized for the detection of piperidine-containing compounds, which are readily protonated.[5][6]
Rationale for Methodological Choices:
-
Reversed-Phase Chromatography: A C18 column is selected for its versatility and proven performance in separating a wide range of small molecules, including polar compounds like piperidine derivatives when used with an appropriate mobile phase.[1][3]
-
Electrospray Ionization (ESI): ESI is the preferred ionization technique for polar molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying data interpretation.[2][5]
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis and enhanced sensitivity, the mass spectrometer can be operated in SIM mode to monitor the specific m/z of the reactants, product, and expected byproducts. For even higher specificity and to minimize matrix effects, a tandem mass spectrometer in MRM mode is recommended.[6][7]
Illustrative Synthetic Pathway
For the purpose of this application note, we will consider a plausible synthetic route to this compound: the reductive amination of 4-(ethoxymethyl)benzaldehyde with ammonia, followed by the reduction of the resulting imine.
Caption: Illustrative synthetic pathway for this compound.
Experimental Protocol
Materials and Reagents
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Reference standards for this compound and starting materials (if available)
Sample Preparation: The "Dilute and Shoot" Approach
For rapid reaction monitoring, a simple "dilute and shoot" method is often sufficient and minimizes sample preparation time.[6][8]
-
Sampling: Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.
-
Quenching (if necessary): If the reaction is rapid, immediately quench the aliquot in a known volume of a suitable solvent (e.g., 100 µL of cold acetonitrile) to stop the reaction.
-
Dilution: Dilute the quenched sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final volume of 1 mL in an autosampler vial. This high dilution factor is crucial to avoid saturating the detector and to minimize matrix effects from the reaction buffer and reagents.[7]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[9]
Caption: Rapid sample preparation workflow for reaction monitoring.
LC-MS Instrumentation and Conditions
The following parameters are a starting point and should be optimized for the specific instrumentation used.[1][10]
| Parameter | Condition | Rationale |
| LC System | Standard HPLC or UHPLC system | Provides the necessary separation efficiency. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard column for good resolution and fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for better ESI response.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | See Table 2 | A gradient elution ensures separation of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[3] |
| Injection Vol. | 5 µL | A small injection volume minimizes column overload.[3] |
| MS System | Single Quadrupole or Tandem MS | Provides the required mass analysis capabilities. |
| Ionization Mode | ESI Positive | Piperidine derivatives readily form positive ions.[5][6] |
| Scan Mode | Full Scan (for identification) & SIM/MRM (for quantification) | Full scan helps in identifying unknowns, while SIM/MRM offers higher sensitivity.[6] |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Cone Voltage | 30 V | Can be optimized to control in-source fragmentation. |
| Source Temp. | 120 °C | Affects desolvation efficiency. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation. |
Table 1: Recommended LC-MS Parameters
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Table 2: Suggested LC Gradient Program
Mass Spectrometer Settings for Monitored Ions
Accurate mass-to-charge ratios are crucial for selective monitoring. The expected ions for the proposed synthetic route are listed below.
| Compound | Formula | Exact Mass | [M+H]⁺ | Common Adducts |
| 4-(Ethoxymethyl)benzaldehyde | C10H12O2 | 164.0837 | 165.0910 | [M+Na]⁺: 187.0730 |
| This compound | C8H17NO | 143.1310 | 144.1383 | [M+Na]⁺: 166.1202 |
| Imine Intermediate | C10H13NO | 163.0997 | 164.1070 | [M+Na]⁺: 186.0890 |
Table 3: Analytes and their Expected Mass-to-Charge Ratios. Note: The formation of adducts, such as sodium ([M+Na]⁺), is common in ESI-MS and should be considered during data analysis.[11][12][13]
Data Analysis and Interpretation
The progress of the reaction can be monitored by plotting the peak areas of the reactants, product, and byproducts over time.
-
Peak Identification: Identify the peaks corresponding to each compound based on their retention times and mass-to-charge ratios.
-
Peak Integration: Integrate the peak area for each monitored ion in the chromatogram.
-
Normalization: To account for variations in sample dilution and injection volume, normalize the peak areas. This can be done by expressing the peak area of each compound as a percentage of the total peak area of all monitored compounds.
-
Kinetic Profile: Plot the normalized peak areas against time to generate a reaction kinetic profile. This will show the consumption of starting materials and the formation of the product over time.
Caption: Step-by-step data analysis workflow.
Method Validation and Trustworthiness
To ensure the reliability of the data, a basic method validation should be performed.[14][15]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by the unique mass-to-charge ratio of each compound.[4]
-
Linearity: Establish a calibration curve using a reference standard of this compound to demonstrate a linear relationship between concentration and response.[3][16]
-
Precision: Assess the repeatability of the method by injecting the same sample multiple times and calculating the relative standard deviation (RSD) of the peak areas.[14]
Conclusion
The LC-MS method detailed in this application note provides a powerful tool for the real-time monitoring of this compound synthesis. Its high sensitivity and specificity allow for the accurate tracking of reactants and products, as well as the early detection of byproducts. By implementing this protocol, researchers and process chemists can gain valuable insights into reaction kinetics, enabling them to optimize reaction conditions, improve product yield and purity, and accelerate the drug development process.
References
- 1. alternative-therapies.com [alternative-therapies.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrar.com [ijrar.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. MS Sample Preparation Tips – Shared Instrumentation Facility [wp.nyu.edu]
- 10. clinicalpub.com [clinicalpub.com]
- 11. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurachem.org [eurachem.org]
- 16. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 4-(Ethoxymethyl)piperidine using column chromatography
An In-Depth Guide to the Purification of 4-(Ethoxymethyl)piperidine via Column Chromatography
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into novel therapeutic agents due to the desirable physicochemical properties conferred by the piperidine scaffold.[1] The synthesis of such intermediates often yields a crude product containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of final active pharmaceutical ingredients (APIs).
This application note provides a comprehensive, field-proven protocol for the purification of this compound using column chromatography. We will move beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the methodology effectively. The primary challenge in purifying piperidine derivatives and other basic amines lies in their interaction with the acidic nature of standard silica gel, which can lead to significant peak tailing and poor separation.[2] This guide will detail strategies to mitigate these effects and achieve excellent purity and yield.
Physicochemical Profile of this compound
Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C8H17NO | [3] |
| Molecular Weight | 143.23 g/mol | [3] |
| Boiling Point | ~174-176°C (for 4-ethoxy-piperidine) | [4] |
| Predicted XlogP | 0.8 | [3] |
| pKa (Piperidine) | ~11.1 | [] |
| Appearance | Colorless to pale yellow liquid | General |
The basicity of the piperidine nitrogen (pKa ≈ 11.1) is the most critical factor influencing its chromatographic behavior on standard silica gel.[]
The Challenge of Purifying Amines on Silica Gel
Standard silica gel is characterized by the presence of surface silanol groups (Si-OH), which are weakly acidic. Basic compounds, such as the secondary amine in this compound, can undergo strong, often irreversible, binding to these acidic sites. This interaction leads to several undesirable outcomes:
-
Peak Tailing: A portion of the analyte is retained more strongly, resulting in asymmetric peaks that trail across many fractions.
-
Poor Resolution: Tailing peaks overlap with impurities, making clean separation difficult or impossible.
-
Irrecoverable Product: A fraction of the compound may remain permanently adsorbed to the column.
To counteract this, the acidic silanol groups must be "neutralized" or passivated. This can be achieved in two primary ways:
-
Mobile Phase Modification: Adding a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This additive competes with the target amine for binding to the acidic sites on the silica, allowing the desired compound to travel through the column more uniformly.[2]
-
Alternative Stationary Phases: Using a less acidic or basic stationary phase, such as alumina or amine-functionalized silica. Amine-functionalized silica provides a basic surface that repels the basic analyte, preventing strong ionic interactions and improving peak shape without the need for mobile phase additives.[6]
Diagram: Mitigating Amine Adsorption on Silica Gel
Caption: Interaction of a basic amine with standard vs. modified silica gel.
Experimental Protocols
Part 1: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column, TLC is an indispensable tool for rapidly screening and optimizing the mobile phase.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Spotting capillaries
-
Crude this compound sample
-
Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Additive: Triethylamine (TEA)
-
Visualization agents: UV lamp (254 nm), Ninhydrin stain or Potassium Permanganate (KMnO₄) stain.[7]
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc) to make a ~1% solution.
-
TLC Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of the prepared sample onto the origin line.
-
Solvent System Preparation: Prepare a series of developing solvents (eluents). A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. Crucially, add 0.5-1% TEA to each system.
-
System A: 80:20 Heptane/EtOAc + 1% TEA
-
System B: 60:40 Heptane/EtOAc + 1% TEA
-
System C: 95:5 DCM/MeOH + 1% TEA
-
-
Development: Place a small amount of the chosen eluent into the TLC chamber, close the lid, and allow it to saturate for 5-10 minutes. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp. Circle any visible spots.
-
Since piperidine derivatives may not be strongly UV-active, staining is often necessary.[7] Dip the plate into a ninhydrin or KMnO₄ staining solution and gently heat with a heat gun until spots appear.
-
-
Analysis: The ideal solvent system will provide a good separation between the product spot and any impurities, with an Rf value for the product between 0.25 and 0.40 .
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Part 2: Flash Column Chromatography Protocol
This protocol assumes the use of a standard silica gel stationary phase with a modified mobile phase, as it is the most common setup.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized mobile phase (from TLC) containing 0.5-1% TEA
-
Crude this compound
-
Sand
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Protocol Workflow:
References
Application Notes and Protocols: Scale-up Synthesis Considerations for 4-(Ethoxymethyl)piperidine
Abstract
This document provides a detailed guide for the scale-up synthesis of 4-(ethoxymethyl)piperidine, a key intermediate in the pharmaceutical industry.[1][2] The focus is on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5] This guide outlines critical considerations from laboratory-scale development to industrial production, including reaction optimization, safety protocols, and purification strategies. The content is designed for researchers, scientists, and drug development professionals to ensure a safe, efficient, and scalable manufacturing process.
Introduction: The Significance of this compound
Piperidine and its derivatives are fundamental structural components in a vast array of pharmaceuticals.[6][7] this compound, in particular, serves as a crucial building block in the synthesis of various bioactive molecules, including analgesics and antipsychotics.[1][2] Its synthesis, while conceptually straightforward, requires careful planning for large-scale production to address challenges related to safety, purity, and yield.
The chosen synthetic route is the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an alkyl halide.[3][4][5] This method is favored for its versatility and reliability in forming ether linkages.[5]
Synthetic Route: The Williamson Ether Synthesis
The synthesis of this compound is achieved by the O-alkylation of 4-piperidinemethanol. This process involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.[3]
Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis of this compound.
Key Reagents and Rationale
-
Starting Material: 4-Piperidinemethanol is a commercially available and relatively inexpensive starting material.[1][8][9]
-
Base: A strong base is required to deprotonate the alcohol. While sodium hydride (NaH) is effective, its use on a large scale presents safety hazards due to its pyrophoric nature.[4][10] Safer alternatives for industrial applications include potassium hydride (KH) or alkali metal carbonates like potassium carbonate (K2CO3).[10][11]
-
Ethylating Agent: Ethyl bromide is a common choice. However, other ethylating agents with good leaving groups, such as ethyl tosylate or diethyl sulfate, can also be used.[3][4]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically used to facilitate the SN2 reaction.[4][10][12]
Scale-up Considerations and Process Optimization
Scaling up a chemical synthesis from the lab to a manufacturing plant introduces significant challenges, primarily related to heat transfer, mass transfer, and safety.[13]
Reaction Conditions
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale for Change |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3), Sodium Hydroxide (NaOH) | Enhanced safety and easier handling of non-pyrophoric bases.[10] |
| Temperature | Room Temperature to 50°C | 50-70°C (with careful monitoring) | Increased reaction rates, but requires robust cooling to control exotherms.[11][14] |
| Solvent | THF, DMF | Toluene, Xylene | Higher boiling points for better temperature control and potential for azeotropic water removal.[12] |
| Addition Rate | Rapid addition | Slow, controlled addition | To manage exothermic reactions and prevent temperature spikes.[13] |
Safety First: A Critical Approach to Scale-up
Process safety is paramount in chemical manufacturing.[13] A thorough hazard analysis should be conducted before any scale-up activities.
-
Exothermicity: The Williamson ether synthesis is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[13] A robust reactor cooling system is essential to prevent thermal runaway.
-
Reagent Handling: Strong bases and alkylating agents can be corrosive and toxic.[15] Appropriate personal protective equipment (PPE) and engineering controls are necessary.
-
Side Reactions: At higher temperatures, elimination reactions can compete with the desired SN2 substitution, leading to the formation of byproducts.[4][14] Careful temperature control is crucial to maximize the yield of the desired ether.
Detailed Experimental Protocol (Illustrative Laboratory Scale)
This protocol serves as a starting point for process development and will require optimization for larger scales.
Materials:
-
4-Piperidinemethanol
-
Potassium Carbonate (anhydrous, powdered)
-
Ethyl Bromide
-
Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature controller
Procedure:
-
To a stirred suspension of powdered potassium carbonate (1.5 equivalents) in DMF, add 4-piperidinemethanol (1.0 equivalent).
-
Heat the mixture to 60°C.
-
Add ethyl bromide (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 60°C.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of DMF.
-
The filtrate contains the crude product.
Purification Strategy
The purification of piperidine derivatives is a critical step to ensure high purity for pharmaceutical applications.[6][16] Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[6]
Work-up and Isolation
The crude product in the DMF filtrate can be isolated by one of the following methods:
-
Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Distillation: For larger scales, direct fractional distillation of the crude product under reduced pressure is an efficient purification method.[6]
Final Purification
-
Vacuum Distillation: This is the preferred method for purifying liquid piperidine derivatives, separating components based on their boiling points.[6]
-
Crystallization of a Salt: If the final product requires very high purity, it can be converted to a salt (e.g., hydrochloride salt) and purified by recrystallization.[17] The free base can then be liberated by treatment with a base.
Analytical Characterization
To ensure the quality of the final product, a comprehensive set of analytical tests should be performed.
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | To determine the purity of the final product and quantify any volatile impurities.[18] |
| High-Performance Liquid Chromatography (HPLC) | To assess purity, especially for non-volatile impurities.[19][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final product. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product.[20] |
Workflow Diagram
Caption: A streamlined workflow for the scale-up synthesis and purification of this compound.
Conclusion
The scale-up synthesis of this compound via the Williamson ether synthesis is a well-established and scalable process. Success hinges on careful consideration of reaction parameters, a proactive approach to process safety, and a robust purification strategy. By following the guidelines outlined in these application notes, researchers and development professionals can confidently transition this important synthesis from the laboratory to full-scale production.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6457-49-4|4-Piperidinemethanol|BLD Pharm [bldpharm.com]
- 10. jk-sci.com [jk-sci.com]
- 11. reddit.com [reddit.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. helgroup.com [helgroup.com]
- 14. youtube.com [youtube.com]
- 15. The Williamson Ether Synthesis [cs.gordon.edu]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 18. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide to 4-(Ethoxymethyl)piperidine Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of 4-(Ethoxymethyl)piperidine. Low yields in this process are a common yet solvable issue. This document provides in-depth, experience-driven insights and validated protocols to help you diagnose and resolve the underlying problems in your synthesis, moving beyond simple step-by-step instructions to explain the critical chemical principles at play.
Section 1: Understanding the Core Challenge: O-Alkylation vs. N-Alkylation
The synthesis of this compound is most commonly approached via a Williamson ether synthesis, starting from 4-(Hydroxymethyl)piperidine.[1][2] While seemingly straightforward, the reaction presents a classic chemoselectivity problem. The starting material contains two nucleophilic sites: the primary alcohol (C-OH) and the secondary amine (N-H). Both can react with the ethylating agent (e.g., ethyl iodide).
-
Desired Reaction (O-Alkylation): The alkoxide formed by deprotonating the hydroxyl group attacks the ethylating agent to form the desired ether linkage.
-
Competing Side Reaction (N-Alkylation): The lone pair on the piperidine nitrogen directly attacks the ethylating agent, leading to the formation of 1-Ethyl-4-(hydroxymethyl)piperidine. This can further react to form a quaternary ammonium salt, complicating purification.[3][4]
Low yields are almost always a consequence of failing to control this competition effectively. The following diagram illustrates these competing pathways.
Caption: Competing reaction pathways in the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is incomplete, and I'm recovering a lot of starting material. What's going wrong?
A1: An incomplete reaction points to issues with the initial deprotonation of the alcohol, which is the activation step for the desired O-alkylation.
Causality: The Williamson ether synthesis requires a strong base to quantitatively convert the alcohol (pKa ~16-18) into the corresponding alkoxide.[5] If the base is too weak or has lost its activity, an insufficient concentration of the alkoxide nucleophile will be present, stalling the reaction.
Troubleshooting Steps:
-
Verify Base Strength and Activity:
-
Sodium Hydride (NaH): This is the recommended base.[6] Use a fresh bottle or a sample stored properly under an inert atmosphere. Old NaH can be coated with a layer of sodium hydroxide, significantly reducing its reactivity.
-
Weaker Bases: Bases like potassium carbonate (K₂CO₃) are generally not strong enough for efficient deprotonation of a simple alcohol and will lead to very slow or incomplete reactions.
-
-
Ensure Anhydrous Conditions: Water will quench the strong base (NaH) and hydrolyze the ethylating agent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solvent Choice: The solvent must be aprotic and polar enough to facilitate the reaction.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Strong, non-nucleophilic base ensures complete alkoxide formation.[6] |
| Equivalents of Base | 1.1 - 1.2 equivalents | A slight excess ensures full deprotonation of the starting material. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents stabilize the cation without solvating the nucleophile.[7] |
| Temperature | 0 °C to Room Temperature | Allows for controlled deprotonation before gentle heating if needed. |
Q2: My main product is 1-Ethyl-4-(hydroxymethyl)piperidine. How do I improve selectivity for O-alkylation?
A2: This is the most common cause of low yield and indicates that N-alkylation is kinetically favored over O-alkylation under your current conditions. While you can try to optimize by slowly adding the alkylating agent at low temperatures, the most robust and reliable solution is to use a protecting group strategy.
Expertise-Driven Solution: The Boc-Protection Strategy
By temporarily "capping" the nucleophilic nitrogen with a tert-Butoxycarbonyl (Boc) group, you completely block the N-alkylation pathway. The synthesis becomes a clean, three-step process that consistently delivers higher overall yields.[8]
Experimental Protocol: Boc-Protection Route
-
Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine
-
Dissolve 4-(Hydroxymethyl)piperidine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or THF.
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as Triethylamine (TEA) (1.2 eq).
-
Stir at room temperature for 2-4 hours until TLC or LC-MS shows complete consumption of the starting material.
-
Perform a standard aqueous workup to isolate the pure N-Boc-4-(hydroxymethyl)piperidine. The yield is typically >95%.
-
-
Step 2: Etherification of the Protected Intermediate
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF.
-
Cool to 0 °C and add Sodium Hydride (NaH) (1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes.
-
Add Ethyl Iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring overnight.
-
Carefully quench the reaction with water, and extract the product with a solvent like ethyl acetate. Purify by column chromatography to get N-Boc-4-(ethoxymethyl)piperidine.
-
-
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in a solvent such as Dichloromethane (DCM) or Dioxane.
-
Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.
-
Stir at room temperature for 1-2 hours until the reaction is complete.
-
Remove the solvent and excess acid under reduced pressure. Neutralize with a base (e.g., aq. NaOH) and extract the final product, this compound.
-
This method provides a self-validating system; its success lies in converting the problematic two-nucleophile system into a simple, single-nucleophile system, ensuring high selectivity and yield.
Q3: I see a very polar spot on my TLC that doesn't move from the baseline. What is it?
A3: This is almost certainly the 1-ethyl-1-(4-(hydroxymethyl)piperidin-1-ium) iodide, a quaternary ammonium salt.[4]
Causality: This byproduct forms when the initially N-alkylated side product undergoes a second alkylation by the ethylating agent. Being a salt, it is highly polar and often insoluble in common organic solvents used for chromatography, causing it to remain at the baseline of a silica TLC plate. Its formation is another strong justification for adopting the N-Boc protection strategy described in Q2.
Q4: I seem to get a decent crude yield, but I lose most of my product during column chromatography. How can I improve my purification?
A4: Amines, particularly piperidines, are notorious for causing problems during silica gel chromatography due to their basicity. The slightly acidic nature of silica gel can lead to strong adsorption, resulting in significant product loss and severe peak tailing.
Troubleshooting Purification:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Recommended: Use a solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) containing 0.5-1% Triethylamine (TEA) or ammonia in methanol. This will dramatically improve the elution of your basic product.
-
-
Use an Alternative Stationary Phase: If silica gel still gives poor recovery, consider using alumina (neutral or basic) for your column chromatography.
-
Acid-Base Extraction: This is a powerful technique for purifying amines.
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extract the free-based amine product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
-
-
Distillation: this compound is a liquid. If the impurities are non-volatile, purification by vacuum distillation (e.g., using a Kugelrohr apparatus) can be a highly effective, solvent-free alternative to chromatography.
Section 3: General Troubleshooting Workflow
When faced with low yield, a systematic approach is crucial. The following workflow provides a logical decision tree to guide your investigation.
Caption: A systematic workflow for troubleshooting low yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar 4-(Ethoxymethyl)piperidine Derivatives
Welcome to the technical support center dedicated to the unique purification challenges presented by polar 4-(ethoxymethyl)piperidine derivatives. As a Senior Application Scientist, I understand that the combination of a highly polar ether group and a basic piperidine nitrogen (pKa ≈ 11.2) creates a difficult scenario for purification, often leading to frustrating results in both normal- and reversed-phase chromatography.[1][2]
This guide is structured to provide not just protocols, but a foundational understanding of the intermolecular forces at play. By grasping the "why" behind a purification challenge, you can logically troubleshoot and adapt methodologies for your specific derivative. We will explore common pitfalls and provide robust, field-tested solutions to guide you toward obtaining your target compound with the highest possible purity.
Section 1: Understanding the Core Problem: The Amphiphilic Antagonist
The primary difficulty in purifying this compound derivatives stems from their dual nature. The basic nitrogen atom creates strong, often irreversible, interactions with the acidic silanol groups of standard silica gel, while the polar ether and N-H groups confer high water solubility, which hinders retention on traditional C18 reversed-phase columns.
Frequently Asked Questions (FAQs) - The Basics
Q1: My compound is streaking badly or completely stuck on my silica gel column. Why? A: This is the most common issue and is caused by a strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction is much stronger than the typical polar interactions (like hydrogen bonding) that govern normal-phase chromatography, leading to severe peak tailing or complete adsorption of your compound at the column's origin.[4]
Q2: I tried reversed-phase (C18) HPLC, but my compound eluted in the void volume with the solvent front. What happened? A: Your compound is too polar to be retained by the non-polar C18 stationary phase.[5][6] Reversed-phase chromatography separates molecules based on hydrophobicity.[7] Highly polar molecules, like your piperidine derivative, have a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the greasy C18 chains, so they are swept through the column without any retention.
Q3: What are the likely impurities I need to separate? A: Impurities will be specific to your synthesis route, but common culprits include unreacted starting materials, byproducts from the ether formation, or side-products from the piperidine ring synthesis.[8][9] It is also common to see small amounts of oxidation products, which can cause discoloration (e.g., a yellow or brown tint).[8]
Section 2: Troubleshooting Guide by Chromatographic Technique
Here, we address specific problems you may encounter with different purification techniques and provide actionable solutions.
Technique 1: Normal-Phase Flash Chromatography (Silica Gel)
Problem: Severe peak tailing and poor recovery of the basic piperidine derivative.
Causality: As established, the acidic nature of the silica surface is the primary cause. The goal is to pacify these active sites to allow for normal partitioning behavior.
Solutions & Protocols:
-
Mobile Phase Modification (The Competing Base Method):
-
What it is: Adding a small amount of a volatile base to your mobile phase. This base (e.g., triethylamine or ammonium hydroxide) will preferentially bind to the acidic silanol groups, effectively "masking" them from your target compound.[3][10]
-
Protocol:
-
Develop a TLC solvent system using Dichloromethane (DCM) and Methanol (MeOH). Start with 5% MeOH in DCM and increase polarity until your compound has an Rf of ~0.2-0.3.[3]
-
To this optimized DCM/MeOH system, add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH). You will notice the Rf of your compound increases and the spot becomes much sharper.
-
Pack your silica gel column using this modified mobile phase and perform the purification. Maintaining a consistent concentration of the amine modifier throughout the gradient is crucial for reproducible results.[10]
-
-
-
Stationary Phase Deactivation:
-
What it is: Pre-treating the silica gel to neutralize the acidic sites before running the column.[11]
-
Protocol:
-
Prepare your mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 1-2% triethylamine.
-
Slurry pack your column with this amine-containing solvent system.
-
Flush the packed column with two column volumes of this solvent, discarding the eluent.
-
The silica is now deactivated. You can proceed to load your sample and run the column with the same modified eluent.[11]
-
-
Technique 2: Reversed-Phase Chromatography (RPC)
Problem: No retention of the target compound.
Causality: The high polarity of the molecule prevents hydrophobic interaction with the C18 stationary phase. To achieve retention, you must either increase the compound's hydrophobicity or use a different retention mechanism.
Solutions & Protocols:
-
High pH Mobile Phase (Ion Suppression):
-
What it is: By raising the pH of the mobile phase to be ~2 units above the pKa of the piperidine nitrogen (>pH 11), you deprotonate the amine, rendering it neutral. The neutral form is significantly less polar and will interact more strongly with the C18 phase, leading to retention.[12]
-
Protocol:
-
CRITICAL: Ensure your column is stable at high pH. Standard silica-based C18 columns will dissolve. Use a hybrid or polymer-based column designed for high pH work (e.g., Waters XTerra).[12]
-
Prepare your mobile phases. Solvent A: Water with ammonium bicarbonate or another volatile buffer adjusted to pH 10-11. Solvent B: Acetonitrile or Methanol.
-
Equilibrate the column thoroughly with your starting mobile phase conditions.
-
Inject your sample and run a gradient. You should observe a significant increase in retention time compared to acidic or neutral pH methods.[13]
-
-
-
Use of Aqueous C18 Columns (C18Aq):
-
What it is: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases (>95% water), leading to a dramatic loss of retention.[5] C18Aq columns are designed with polar end-capping to prevent this, allowing for the use of the highly polar mobile phases needed to retain polar compounds.[5][14]
-
Benefit: This allows you to retain and separate polar compounds that would otherwise elute in the void volume, without resorting to extreme pH.
-
Technique 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Problem: My compound still shows poor peak shape or inconsistent retention.
Causality: HILIC is the premier technique for separating highly polar, water-soluble compounds.[15][16] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[17] However, secondary ionic interactions with the stationary phase can still cause issues.
Solutions & Protocols:
-
Stationary Phase Selection:
-
Explanation: Unlike RPC where C18 is dominant, HILIC has a wide variety of stationary phases (bare silica, amide, diol, amino) that offer different selectivities.[16][18] For basic compounds, an amide or diol phase can sometimes offer better peak shape than bare silica by reducing the number of accessible acidic silanols.
-
Recommendation: Start with a bare silica HILIC column, as it is a robust starting point. If peak tailing persists despite mobile phase optimization, screen an amide or diol phase column.
-
-
Mobile Phase Optimization:
-
What it is: HILIC uses a mobile phase similar to RPC (water and acetonitrile) but operates in an inverse manner: high organic content is the weak solvent, and water is the strong, eluting solvent.[15][18] The buffer concentration and pH of the aqueous portion are critical for good peak shape.
-
Protocol: HILIC Method Development
-
Stationary Phase: HILIC Silica Column (e.g., 3-5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 2 minutes. Ramp to 50% B over 10 minutes. Hold for 2 minutes. Return to 95% B and re-equilibrate for 5 minutes.
-
Sample Preparation: Dissolve your sample in the initial mobile phase (95:5 Acetonitrile:Water) if possible. Using a stronger (more aqueous) solvent for injection can cause peak distortion.[19]
-
Troubleshooting: If peak tailing occurs, incrementally increase the buffer concentration in Mobile Phase A (e.g., to 20 mM) to better mask residual silanol interactions.[19]
-
-
Section 3: Purification Strategy & Workflow
Choosing the right starting point is critical to avoiding wasted time and material. The following decision tree can guide your initial approach.
Caption: Decision workflow for selecting a purification strategy.
Protocol: General Acid-Base Extraction
This powerful and scalable technique should be your first step to remove neutral or acidic impurities.[8]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic piperidine will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer (or save it for analysis of impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 3M NaOH) with stirring until the solution is strongly basic (pH > 12). Your product will deprotonate and may precipitate or form an oil.
-
Re-extraction: Extract the liberated piperidine product back into an organic solvent (e.g., DCM, 3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, enriched product. This material is now a much better candidate for final polishing by chromatography if needed.
Section 4: Data Summary and Method Comparison
| Technique | Stationary Phase | Typical Mobile Phase | Retention Mechanism | Pros | Cons |
| Normal-Phase | Silica Gel, Alumina | Non-polar (Hexane, DCM) + Polar (EtOAc, MeOH) + Amine Modifier | Adsorption | Good for less polar impurities; high sample loading capacity. | Requires amine modifiers; risk of irreversible adsorption; poor for very polar compounds.[3][11] |
| Reversed-Phase | C18, C8 | Polar (Water, Buffer) + Less Polar (ACN, MeOH) | Partitioning | Excellent resolution; volatile mobile phases are MS-friendly. | Poor retention for polar compounds; requires high pH or special columns.[5][12] |
| HILIC | Bare Silica, Amide, Diol | High % Organic (ACN) + Aqueous Buffer | Partitioning & H-bonding | Ideal for polar analytes ; MS-friendly; complementary to RPC.[15][17] | More complex mechanism; sensitive to water content; requires careful equilibration. |
| Acid-Base Extraction | N/A | Immiscible Organic and Aqueous (acid/base) | Partition based on pKa | Fast, inexpensive, high capacity; excellent for removing neutral/acidic impurities. | Only separates based on acidity/basicity; emulsions can form.[8] |
Caption: Comparison of primary purification techniques for polar piperidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. labex.hu [labex.hu]
- 6. chromtech.com [chromtech.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. waters.com [waters.com]
- 13. reddit.com [reddit.com]
- 14. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Resolving Enantiomers of 4-(Ethoxymethyl)piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chiral resolution of 4-(ethoxymethyl)piperidine derivatives. This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. The piperidine scaffold is a cornerstone in medicinal chemistry, and its stereochemistry is often critical to pharmacological activity and safety. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to navigate the common challenges encountered during the separation of enantiomers of this important class of compounds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the resolution process in a direct question-and-answer format.
FAQ 1: Chiral Chromatography (HPLC/SFC)
Question: "I am seeing poor peak resolution or complete co-elution of my this compound enantiomers on my chiral column. What are the likely causes and how can I fix this?"
Answer: Poor resolution in chiral chromatography, whether HPLC or Supercritical Fluid Chromatography (SFC), is a common challenge that can almost always be solved with systematic optimization. The primary cause is insufficient difference in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).
Troubleshooting Steps:
-
Confirm Analyte-CSP Interaction: this compound is a basic amine. Strong, non-specific interactions with acidic silanol groups on the silica support can cause severe peak tailing and poor resolution.
-
Solution: Add a basic modifier to your mobile phase to compete for active sites. For normal phase (NP) or SFC, add 0.1-0.2% diethylamine (DEA), triethylamine (TEA), or butylamine. For reversed-phase (RP), a corresponding amine additive or buffer is necessary.
-
-
Optimize the Mobile Phase: The choice and ratio of solvents are critical for achieving selectivity.
-
For SFC: SFC is often superior for chiral separations due to its speed and efficiency. The mobile phase typically consists of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol, isopropanol). Systematically screen these co-solvents, as changing the alcohol can dramatically alter selectivity. Start with a gradient and then refine to an isocratic method.
-
For HPLC (Normal Phase): Typical mobile phases are mixtures of hexane/heptane and an alcohol. Vary the alcohol type and concentration.
-
-
Re-evaluate Your Chiral Stationary Phase (CSP): No single CSP works for all molecules. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and successful for a broad range of compounds, including amines.
-
Action: If optimization fails on one column, a screening approach across several CSPs with different selectors is the most effective strategy. Refer to the table below for common starting points.
-
-
Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Action: Screen temperatures between 10°C and 40°C. Lower temperatures often increase the stability of the transient diastereomeric complexes, potentially improving resolution, but can also broaden peaks.
-
FAQ 2: Diastereomeric Salt Crystallization
Question: "My diastereomeric salt crystallization is not yielding crystals (oiling out) or the enantiomeric excess (ee) of the resolved amine is low. What am I doing wrong?"
Answer: This is a classic challenge in resolution via diastereomeric salt formation. Success hinges on creating a scenario where one diastereomeric salt is significantly less soluble than the other in a given solvent system, leading to its preferential crystallization.
Troubleshooting Steps:
-
Problem: Oiling Out / No Crystals. This occurs when the melting point of the salt is lower than the temperature of the solution, or the salt is too soluble.
-
Solution 1 (Solvent Choice): The solvent is the most critical parameter. Screen a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent/anti-solvent mixtures. The ideal solvent dissolves the salt when hot but allows for controlled precipitation upon cooling.
-
Solution 2 (Concentration): You may have too much solvent. Carefully evaporate some solvent to create a supersaturated solution.
-
Solution 3 (Induce Crystallization): Try scratching the inside of the flask with a glass rod to create nucleation sites. If you have a pure crystal, use it as a seed.
-
-
Problem: Low Enantiomeric Excess (ee). This indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-precipitation.
-
Solution 1 (Recrystallization): A single crystallization is often insufficient. Perform one or more recrystallizations of the isolated salt. With each step, the purity of the less soluble diastereomer should increase. Monitor the ee at each stage.
-
Solution 2 (Screen Resolving Agents): The choice of the chiral resolving agent is as important as the solvent. For a basic piperidine derivative, screen various chiral acids. Common choices include di-benzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid, and (S)-mandelic acid.
-
Solution 3 (Control Cooling Rate): Rapid cooling can trap the more soluble diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or freezer.
-
FAQ 3: Enzymatic Resolution
Question: "The lipase-catalyzed kinetic resolution of my this compound derivative is very slow, or the conversion stops at a low level with poor enantioselectivity. How can I optimize this?"
Answer: Enzymatic kinetic resolution relies on the enzyme selectively acylating one enantiomer of the amine faster than the other. Low conversion or selectivity points to suboptimal reaction conditions or an inappropriate choice of enzyme or acylating agent.
Troubleshooting Steps:
-
Enzyme Selection: Not all lipases are effective for all substrates. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile enzyme for amine resolution and a good starting point. If it fails, screen other lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei).
-
Acylating Agent: The enzyme must accept the acyl donor. Simple esters like ethyl acetate or isopropyl acetate are common. For difficult resolutions, activated esters (e.g., 2,2,2-trifluoroethyl butyrate) can increase reaction rates.
-
Solvent Choice: The solvent must maintain enzyme activity while dissolving the substrates. Anhydrous organic solvents like toluene, MTBE, or hexane are typical. Avoid polar solvents like DMSO or DMF which can strip essential water from the enzyme and denature it.
-
Water Content: While the reaction is run in an organic solvent, lipases require a small amount of water to maintain their active conformation. Completely anhydrous conditions can halt the reaction. However, too much water will promote hydrolysis of the acylating agent.
-
Action: Ensure the solvent is not rigorously dried over molecular sieves immediately before use. If using a very dry solvent, adding a tiny amount of water (e.g.,
-
Technical Support Center: Purification Strategies for 4-(Ethoxymethyl)piperidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing residual 4-(Ethoxymethyl)piperidine starting material from your reaction mixtures. As Senior Application Scientists, we understand that robust purification is critical for the integrity of your downstream applications. This guide is designed to provide not just protocols, but the underlying chemical principles to help you make informed decisions for successful purification.
Understanding Your Separation Challenge
This compound is a secondary amine and a common building block in medicinal chemistry. Its basic nitrogen and moderate polarity are key characteristics that will be exploited during purification. The optimal strategy for removing unreacted starting material depends entirely on the properties of your desired product.
Physicochemical Properties of Starting Material
A successful purification begins with understanding the physical properties of the compound you need to remove.
| Property | Value | Significance for Purification |
| Molecular Weight | 129.2 g/mol [1] | Baseline for comparison with product molecular weight. |
| Boiling Point | 174-176 °C[1] | Useful for separation by distillation if the product's boiling point is significantly different. |
| Structure | Secondary Amine | The nitrogen is basic (pKa of conjugate acid ~10-11), making it highly amenable to acid-base extraction. |
| Solubility | Miscible with water and many organic solvents.[2][3] | High water solubility can complicate standard aqueous workups if the product is also water-soluble. |
Decision Workflow for Purification Strategy
Choosing the right purification method is a logical process based on the differences between your starting material and your product. This decision tree illustrates a typical workflow for selecting an appropriate technique.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions & Troubleshooting
This section addresses common scenarios encountered in reactions involving this compound.
Scenario 1: My product is an amide or sulfonamide (neutral) and is contaminated with starting material.
Question: I've performed an acylation reaction on this compound. How do I remove the unreacted amine?
Answer: This is the most straightforward purification scenario. You can exploit the key difference between your compounds: basicity. Your starting material is a base, while your amide or sulfonamide product is neutral. An acid-base extraction is the ideal method.[4]
Mechanism Insight: By washing your organic solution with aqueous acid (e.g., 1M HCl), the basic this compound will be protonated to form a water-soluble ammonium salt. This salt will partition into the aqueous layer, while your neutral amide product remains in the organic layer. Subsequent washes with water and brine will remove residual acid and salts, yielding a clean product upon solvent evaporation.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during the extraction, adding a small amount of brine (saturated NaCl solution) can help break it.
-
Product is Partially Water-Soluble: If your amide has some water solubility, you may lose some product to the aqueous layer. To mitigate this, back-extract the acidic aqueous layer with a fresh portion of organic solvent to recover any dissolved product before discarding the aqueous phase.
Scenario 2: My product is a tertiary amine (basic) and is contaminated with the secondary amine starting material.
Question: I've performed an N-alkylation on this compound. Both my product and starting material are basic. How can I separate them?
Answer: This is a more challenging separation as both compounds have similar basicity. An acid-base extraction will not work. The best method is typically flash column chromatography on silica gel.
Causality: The addition of an alkyl group to the nitrogen will almost always alter the polarity of the molecule.
-
If you've added a non-polar alkyl chain (e.g., butyl, benzyl), your product will be less polar than the starting material and will elute faster from the silica gel column.
-
If you've added a polar group (e.g., one containing a hydroxyl or ester), your product will be more polar and will elute more slowly.
Troubleshooting & Optimization:
-
Tailing on Silica Gel: Amines are notorious for "tailing" on silica gel due to interaction with acidic silanol groups. To prevent this, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent system (typically 0.5-1% v/v).[5]
-
Choosing an Eluent: Start with a solvent system like ethyl acetate/hexanes. A typical starting point for piperidine derivatives is 20-50% ethyl acetate in hexanes. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for good separation before running the column.
-
Staining: Most piperidine derivatives are not UV-active. Use a potassium permanganate (KMnO₄) stain to visualize the spots on your TLC plate. Both the starting material and product should stain well.
Scenario 3: My product is a solid. Can I just recrystallize it?
Question: My product has crystallized from the reaction mixture, but I suspect it's still contaminated with the liquid starting material.
Answer: Yes, recrystallization is an excellent and powerful technique for purifying solid products from liquid or soluble impurities.[6] The key is selecting an appropriate solvent system.
Principle: An ideal recrystallization solvent will dissolve your solid product poorly at room temperature but completely at an elevated temperature. The this compound starting material should ideally remain soluble in the solvent even at low temperatures.
Workflow:
-
Solvent Screen: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) to find one that fits the criteria.[4]
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurity.[4]
Troubleshooting:
-
Oiling Out: If your product separates as an oil instead of a solid, it may be due to the cooling rate being too fast or the solvent being too non-polar. Try a more polar solvent or allow for slower cooling.[6]
-
No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent and cooling again. If that fails, a two-solvent system (using a "good" solvent for dissolution and a "poor" anti-solvent to induce precipitation) may be necessary.[6]
Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to remove basic this compound from a neutral product (e.g., an amide).
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic starting material will move into the aqueous layer.[4]
-
Separation: Separate the layers. The organic layer contains your neutral product. The aqueous layer contains the piperidine salt.
-
Repeat: Repeat the acidic wash (Step 2 & 3) one or two more times to ensure complete removal of the amine.
-
Neutralization Washes: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl) to remove any residual acid.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is for separating a basic tertiary amine product from the basic secondary amine starting material.
Step-by-Step Methodology:
-
TLC Analysis: Determine the best eluent system using TLC. Add 1% triethylamine (TEA) to the solvent mixture to prevent peak tailing.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent and load it onto the top of the silica gel.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by GC-MS
After purification, it is crucial to confirm the absence of the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for this.
Sample Preparation:
-
Dissolve a small amount (~1 mg) of your purified product in a suitable solvent (e.g., DCM, MeOH) in a GC vial.
Typical GC Conditions:
-
Column: A standard non-polar column like a DB-5 or HP-5 is often suitable.[7]
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[7]
-
Detector: Mass Spectrometer (Scan mode).
Analysis:
-
This compound (MW 129.2) will have a characteristic retention time and mass spectrum.
-
Analyze your purified product to ensure the peak corresponding to the starting material is absent or below your required purity threshold.
References
- 1. 4-ETHOXY-PIPERIDINE >98% CAS#: 1122-86-7 [m.chemicalbook.com]
- 2. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Strategies for Preventing Degradation of 4-(Ethoxymethyl)piperidine During Workup
Introduction
Welcome to the technical support guide for handling 4-(Ethoxymethyl)piperidine. As a key structural motif in medicinal chemistry, the piperidine scaffold is integral to numerous pharmaceuticals.[1][2] this compound, with its ether linkage and secondary amine, presents unique stability challenges during synthetic workups. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, ensuring the integrity and purity of your compound. We will delve into the causality behind experimental choices, providing field-proven insights and robust protocols to prevent degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant loss of my product, this compound, during aqueous workup. What are the likely causes and how can I prevent this?
Answer:
Product loss during aqueous workup of this compound typically stems from two main factors: its partial water solubility and potential degradation under inappropriate pH conditions.
1. Water Solubility: The ethoxymethyl group confers some lipophilicity, but the piperidine ring's nitrogen atom can be protonated to form a water-soluble ammonium salt, especially under acidic conditions.
2. pH-Dependent Degradation:
-
Strongly Acidic Conditions (pH < 2): While the ether linkage is generally stable, prolonged exposure to strong, hot acids can lead to cleavage. More importantly, the secondary amine is highly susceptible to protonation, making the compound highly water-soluble and difficult to extract into organic solvents.
-
Strongly Basic Conditions (pH > 12): Although piperidines are relatively stable under basic conditions, very high pH can promote side reactions if other sensitive functional groups are present in the molecule. The primary issue with basic workups is the potential for emulsion formation, complicating phase separation.
Troubleshooting Protocol: Optimizing Aqueous Extraction
Objective: To minimize product loss by carefully controlling pH and selecting the appropriate extraction solvent.
Materials:
-
Reaction mixture containing this compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
pH paper or a calibrated pH meter
Step-by-Step Procedure:
-
Initial Quench: If the reaction was run under anhydrous conditions, cool the mixture to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
pH Adjustment for Extraction:
-
Adjust the pH of the aqueous layer to between 9 and 10 using 1 M NaOH or saturated NaHCO₃. This ensures the piperidine nitrogen is in its free base form, maximizing its solubility in organic solvents.[3]
-
Expert Tip: Avoid using strong bases like KOH or higher concentrations of NaOH unless necessary, as they increase the risk of emulsion and potential degradation of other functional groups.
-
-
Solvent Extraction:
-
Extract the aqueous layer 3-4 times with a suitable organic solvent like DCM or EtOAc. DCM is often more effective for extracting amines.
-
Use a sufficient volume of organic solvent for each extraction to ensure a favorable partition coefficient.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layers with brine. This helps to remove residual water and break up emulsions.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Workup pH | 9 - 10 | Ensures the amine is deprotonated (free base) for efficient extraction into the organic phase. |
| Extraction Solvent | Dichloromethane (DCM), Ethyl Acetate | DCM is often preferred for amines. Multiple extractions are crucial. |
| Washing Solution | Brine | Breaks emulsions and removes bulk water before drying. |
Question 2: My purified this compound shows signs of decomposition after column chromatography on silica gel. Why is this happening and what are the alternatives?
Answer:
This is a classic issue encountered with amine-containing compounds on silica gel. The silica surface is inherently acidic due to the presence of silanol (Si-OH) groups. This acidity can lead to several problems:
-
Protonation and Streaking: The basic piperidine nitrogen interacts strongly with the acidic silanols, leading to protonation. The resulting ammonium salt binds tightly to the silica, causing significant band tailing or "streaking" on the column, which results in poor separation and low recovery.
-
Catalyzed Degradation: The acidic environment of the silica gel can catalyze the degradation of sensitive compounds. While the ether in this compound is relatively robust, other functionalities on a more complex derivative could be susceptible.
Troubleshooting Protocol: Amine-Friendly Chromatography
Objective: To purify this compound derivatives via chromatography while preventing on-column degradation and improving separation.
Method 1: Deactivating Silica Gel
Materials:
-
Standard silica gel
-
Triethylamine (TEA) or Ammonia solution
-
Hexanes, Ethyl Acetate, or other appropriate solvents
Step-by-Step Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Basification: Add a small amount of a base to the slurry. A common practice is to add 0.5-1% triethylamine (v/v) to the mobile phase.
-
Packing and Elution: Pack the column with the basified slurry and elute with the base-containing mobile phase. The triethylamine will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute cleanly.
Method 2: Using Alternative Stationary Phases
If deactivation is insufficient, consider stationary phases with different properties:
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for purifying basic compounds. Use Brockmann Grade III or IV neutral or basic alumina for best results.
-
Reversed-Phase Silica (C18): For more polar derivatives, reversed-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be effective.[1] Often, a modifier like formic acid or trifluoroacetic acid is added to the mobile phase to improve peak shape.[1]
Decision Workflow for Chromatography
Caption: Decision tree for selecting a purification strategy.
Question 3: Should I protect the secondary amine of this compound before performing subsequent reactions? If so, what protecting group is best?
Answer:
Yes, protecting the secondary amine is often a critical strategic step, especially in multi-step syntheses.[4] The piperidine nitrogen is both nucleophilic and basic, which can interfere with many common reactions, such as those involving strong bases (e.g., organolithiums), electrophilic reagents, or coupling reactions.
The choice of protecting group depends on the stability of your molecule to the deprotection conditions.[4] The most common and versatile protecting group for secondary amines like piperidine is the tert-Butoxycarbonyl (Boc) group.[4][5]
Why Boc is Often the Best Choice:
-
Ease of Introduction: It is easily introduced using di-tert-butyl dicarbonate ((Boc)₂O).
-
Stability: The Boc group is robust and stable to a wide range of non-acidic reaction conditions, including basic hydrolysis, hydrogenation, and organometallic reagents.[5]
-
Mild Removal: It can be cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or HCl in dioxane, which are conditions that the ethoxymethyl ether group can tolerate for short periods at room temperature.[3][6]
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Advantages |
| Boc | (Boc)₂O, base (e.g., TEA, NaHCO₃) | TFA in DCM; or 4M HCl in Dioxane | Stable to bases, hydrogenation. Mild acidic cleavage.[3][4] |
| Cbz | Benzyl Chloroformate (Cbz-Cl), base | H₂, Pd/C (Hydrogenolysis) | Orthogonal to Boc. Stable to acidic/basic conditions. |
| Fmoc | Fmoc-Cl, base | 20% Piperidine in DMF | Very mild base-labile removal. Common in peptide synthesis.[7] |
Experimental Protocol: Boc Protection of this compound
Objective: To efficiently protect the secondary amine of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or 1,4-Dioxane/Water
-
1 M HCl, Saturated aqueous NaHCO₃, Brine
Step-by-Step Procedure:
-
Setup: Dissolve this compound (1.0 equivalent) in DCM. Add triethylamine (1.2 equivalents).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Wash the reaction mixture sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove residual acid), and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-4-(ethoxymethyl)piperidine, which can often be used without further purification.
-
Protection and Deprotection Logic
Caption: Workflow for using a Boc protecting group strategy.
Conclusion
The successful handling and purification of this compound hinge on a foundational understanding of its chemical properties, particularly the basicity of the piperidine nitrogen. By carefully controlling pH during aqueous workups, selecting appropriate chromatographic conditions, and employing a judicious protection strategy, researchers can effectively prevent degradation and ensure the isolation of high-purity material. This guide provides the necessary protocols and rationale to troubleshoot common issues and optimize synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-(Ethoxymethyl)piperidine Analogs
Welcome to the technical support center for the synthesis of 4-(Ethoxymethyl)piperidine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reducing substituted pyridines. The piperidine ring is a cornerstone scaffold in modern pharmaceuticals, and its efficient synthesis is paramount.[1] The primary challenge in converting 4-(ethoxymethyl)pyridine to its piperidine counterpart lies in the catalytic hydrogenation of the stable aromatic pyridine ring.[2][3] This process is often hampered by catalyst poisoning and the need for forcing reaction conditions.[4]
This document provides in-depth, field-proven insights into catalyst selection, optimization strategies, and troubleshooting common experimental hurdles.
Section 1: The Core Challenge: Hydrogenation of the Pyridine Ring
The aromaticity of the pyridine ring makes it inherently stable and resistant to reduction. Furthermore, the nitrogen atom's lone pair of electrons can strongly coordinate to the surface of metal catalysts, leading to catalyst inhibition or "poisoning" by both the starting material and the more basic piperidine product.[4] Overcoming these barriers requires careful selection of the catalyst and reaction conditions to achieve complete and selective reduction.
A common strategy to mitigate catalyst poisoning and activate the ring for reduction is to perform the hydrogenation in an acidic medium, such as glacial acetic acid.[3][5][6] Protonation of the pyridine nitrogen prevents it from binding to the catalyst and increases the ring's susceptibility to hydrogenation.[4]
Section 2: Catalyst Selection Guide
The choice of catalyst is the most critical parameter for a successful hydrogenation of 4-(ethoxymethyl)pyridine. The ideal catalyst should provide high activity under manageable conditions while tolerating the ether functional group. Below is a comparative analysis of commonly employed catalytic systems.
Catalyst Comparison Table
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Platinum(IV) Oxide (PtO₂, Adams' Catalyst) | 50-70 bar H₂, Acetic Acid, RT-50°C[3][5][7] | Highly effective and versatile for many substituted pyridines.[7] Relatively tolerant to functional groups. | Requires high hydrogen pressure. Acidic medium can sometimes lead to side reactions. |
| Rhodium on Carbon (Rh/C) | Lower H₂ pressures, RT | Can be more active than Palladium or Platinum for certain substrates.[5] | Can be expensive. Activity is highly substrate-dependent. |
| Rhodium(III) Oxide (Rh₂O₃) | 5 bar H₂, TFE, 40°C[8][9] | Effective under mild conditions for a broad range of functionalized pyridines.[8][9] Tolerates alcohols, amines, and carbonyls.[8] | Potential for reduction of other sensitive functional groups if present.[8] |
| Palladium on Carbon (Pd/C) | 1-10 bar H₂, RT-80°C[10] | Widely available and cost-effective. Good for general hydrogenations. | Often less effective for pyridine reduction compared to Pt or Rh due to catalyst poisoning.[3] May require activation via pyridinium salt formation. |
| Homogeneous Iridium Catalysts | 50 bar H₂, TFA/Methanol, RT[11] | Excellent functional group tolerance (nitro, bromo, azido groups are inert).[11] Operates under milder ionic hydrogenation conditions. | Catalyst and ligand can be expensive. Product purification to remove the catalyst can be complex. |
| Electrocatalytic Hydrogenation (e.g., Rh/C Cathode) | Ambient temperature and pressure[12][13] | Extremely mild conditions, avoiding high pressure and temperature.[12][13] High current efficiency and yield.[13] | Requires specialized electrochemical equipment. Scalability may be a concern for some labs. |
Catalyst Selection Workflow
The following decision tree can guide your initial catalyst screening process based on available equipment and substrate complexity.
Caption: Catalyst selection workflow for this compound synthesis.
Section 3: Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My hydrogenation reaction is stalled or shows very low conversion after 24 hours. What are the likely causes and solutions?
A1: This is a classic problem when reducing pyridines and typically points to catalyst deactivation or insufficient reaction conditions.[4]
-
Possible Cause 1: Catalyst Poisoning. The nitrogen lone pair in both your starting material and the more basic piperidine product can poison the catalyst surface.
-
Possible Cause 2: Insufficiently Forcing Conditions. The dearomatization of the pyridine ring is energetically demanding.
-
Possible Cause 3: Inappropriate Catalyst Choice. Palladium on carbon (Pd/C) is often a poor choice for reducing unprotected pyridines due to its high susceptibility to nitrogen poisoning.[3]
Q2: My reaction works, but I'm getting a mixture of products, including some where the ethoxymethyl group has been cleaved. How can I improve selectivity?
A2: Side product formation often results from conditions that are too harsh or reaction times that are too long. Ether cleavage is a known risk under strongly acidic conditions.
-
Possible Cause 1: Overly Harsh Acidic Conditions. While acid is necessary, prolonged exposure at elevated temperatures can lead to the cleavage of the ether bond.
-
Solution: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. If ether cleavage persists, consider using a milder acid or exploring non-acidic methods like homogeneous iridium-catalyzed ionic hydrogenation or electrocatalysis, which have excellent functional group tolerance.[11][12]
-
-
Possible Cause 2: Over-reduction. If your molecule contains other reducible functional groups, they may also be affected.
Q3: I'm having difficulty with the workup. How do I effectively remove the catalyst and isolate my product from the acidic solvent?
A3: A clean and efficient workup is crucial for obtaining a pure product.
-
Step 1: Catalyst Removal. Heterogeneous catalysts must be completely removed to prevent them from becoming a source of metallic impurities in your final compound.
-
Protocol: Once the reaction is complete and the reactor has been safely depressurized and purged with an inert gas (like nitrogen), filter the entire reaction mixture through a pad of Celite or a similar filter aid.[10] Wash the pad thoroughly with the reaction solvent (e.g., acetic acid) or another suitable solvent like methanol to ensure all your product is recovered.
-
-
Step 2: Solvent Removal and Neutralization. The acidic solvent must be removed and the product, a basic amine, must be converted to its freebase form.
-
Protocol: Remove the acidic solvent under reduced pressure (rotary evaporation). Dissolve the resulting residue in water or an appropriate organic solvent like dichloromethane (DCM). Carefully basify the aqueous solution by the slow addition of a strong base (e.g., 6N NaOH) until the pH is >12, ensuring the mixture is well-cooled in an ice bath.
-
-
Step 3: Product Extraction.
-
Protocol: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate). Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude this compound. Further purification can be achieved by distillation or column chromatography.
-
Troubleshooting Flowchart
Caption: A logical troubleshooting guide for low-yielding pyridine hydrogenations.
Section 4: Experimental Protocol Example
This section provides a representative protocol for the hydrogenation of 4-(ethoxymethyl)pyridine using platinum(IV) oxide.
Protocol: Synthesis of this compound via PtO₂ Catalysis
-
Reactor Setup: In a suitable high-pressure reactor (e.g., a Parr shaker), add 4-(ethoxymethyl)pyridine (1.0 eq) and glacial acetic acid as the solvent (approx. 0.2-0.5 M concentration).[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]
-
Execution: Seal the reactor securely. Purge the system multiple times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 bar / ~1000 psi).[7] Begin vigorous stirring and maintain the reaction at room temperature or a slightly elevated temperature (e.g., 40°C).[2]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.[2] Progress can also be checked by carefully taking a small aliquot (after depressurizing and purging) and analyzing by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system thoroughly with an inert gas.[2]
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with additional acetic acid or methanol.[10]
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
Dissolve the residue in water and cool in an ice bath.
-
Slowly add 6N NaOH solution with stirring until the pH is strongly basic (pH > 12).
-
Extract the product into an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude this compound.
-
Purify by vacuum distillation or silica gel chromatography as needed.
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unambiguous Structural Confirmation of 4-(Ethoxymethyl)piperidine Derivatives: A 2D NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit significant biological activity. However, the conformational flexibility and potential for isomerism in substituted piperidines can present significant characterization challenges. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the unambiguous structural confirmation of 4-(ethoxymethyl)piperidine derivatives, a class of compounds with growing interest in pharmaceutical research.
This guide moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offering field-proven insights to ensure that every protocol is a self-validating system for structural confirmation. We will explore how a strategic combination of 1D and 2D NMR experiments provides irrefutable evidence of molecular structure, connectivity, and substitution patterns.
The Challenge: Beyond 1D NMR for Piperidine Scaffolds
While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, they often fall short in complex heterocyclic systems like substituted piperidines. Signal overlap in the aliphatic region of the ¹H NMR spectrum is common, making definitive assignments of diastereotopic protons on the piperidine ring challenging. Furthermore, confirming the connectivity between the ethoxymethyl substituent and the C4 position of the piperidine ring requires more than just chemical shift data. This is where 2D NMR becomes an indispensable tool.[1][2][3]
A Multi-faceted Approach: The Power of 2D NMR Correlation
A suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC, allows for the mapping of covalent bonds through nuclear spin-spin correlations.[1][4][5] This approach provides a detailed "molecular fingerprint," leaving no ambiguity in the final structural assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the proton network within the piperidine ring and the ethyl group of the substituent.[1][3][4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This experiment is instrumental in assigning the carbon signals of the piperidine ring and the ethoxymethyl side chain.[1][5][6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for unambiguously connecting the ethoxymethyl substituent to the C4 position of the piperidine ring by observing correlations between protons on the substituent and the C4 carbon, and vice-versa.[7][8]
The logical workflow for these experiments is outlined in the diagram below.
Caption: Workflow for 2D NMR-based structure elucidation.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust methodology for acquiring and analyzing 2D NMR data for a representative N-protected this compound derivative.
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of particulate matter.
2. 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial chemical shift and coupling constant information.
-
Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to differentiate between CH, CH₂, and CH₃ groups.[3]
3. 2D NMR Acquisition Parameters (General Guidance for a 400-600 MHz Spectrometer):
| Experiment | Key Parameters | Rationale |
| ¹H-¹H COSY | ns (scans): 2-4, d1 (relaxation delay): 1-2 s, Spectral width optimized to cover all proton signals. | Quickly establishes proton-proton coupling networks within the molecule.[3][4] |
| ¹H-¹³C HSQC | ns: 4-8, d1: 1-2 s, Optimized for ¹JCH ≈ 145 Hz. | Provides direct one-bond proton-carbon correlations, essential for assigning protonated carbons.[1][5][6] |
| ¹H-¹³C HMBC | ns: 8-16 (or more for weak signals), d1: 1-2 s, Optimized for long-range coupling (ⁿJCH) ≈ 8 Hz. | Detects 2-3 bond correlations, crucial for linking different spin systems and identifying quaternary carbons.[7][8] |
4. Data Processing and Interpretation:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Begin by analyzing the COSY spectrum to trace the connectivity of the piperidine ring protons (H2/H6 and H3/H5) and the ethoxy group protons.
-
Use the HSQC spectrum to assign the corresponding carbon signals for each protonated position.
-
Finally, meticulously analyze the HMBC spectrum to confirm the crucial long-range correlations that establish the overall molecular structure.
Comparative Data Analysis: A Worked Example
To illustrate the power of this approach, let's consider the expected NMR data for a hypothetical N-Boc-4-(ethoxymethyl)piperidine. The data is based on known chemical shifts for similar piperidine derivatives.[9][10]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 (N-Boc) | - | ~79.5 (C=O), ~28.4 (C(CH₃)₃) |
| 2, 6 | ~4.0 (axial), ~2.7 (equatorial) | ~42.0 |
| 3, 5 | ~1.7 (axial), ~1.2 (equatorial) | ~30.0 |
| 4 | ~1.5 (methine) | ~38.0 |
| 7 (CH₂) | ~3.3 (doublet) | ~75.0 |
| 8 (CH₂) | ~3.5 (quartet) | ~66.0 |
| 9 (CH₃) | ~1.2 (triplet) | ~15.0 |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Correlation Type | From Proton(s) | To Proton(s)/Carbon(s) | Significance |
| COSY | H8 (quartet) | H9 (triplet) | Confirms the ethoxy group fragment.[4] |
| COSY | H2/H6 | H3/H5 | Establishes the connectivity within the piperidine ring.[3] |
| HSQC | H2/H6 | C2/C6 | Assigns the C2/C6 carbons.[1] |
| HSQC | H3/H5 | C3/C5 | Assigns the C3/C5 carbons.[1] |
| HSQC | H4 | C4 | Assigns the C4 methine carbon.[1] |
| HSQC | H7 | C7 | Assigns the C7 methylene carbon of the substituent.[1] |
| HSQC | H8 | C8 | Assigns the C8 methylene carbon of the substituent.[1] |
| HSQC | H9 | C9 | Assigns the C9 methyl carbon of the substituent.[1] |
| HMBC | H7 (CH₂) | C4, C3, C5 | Crucial correlation confirming the attachment of the side chain at C4.[8] |
| HMBC | H4 (methine) | C7, C2, C6 | Reciprocal confirmation of the C4-C7 bond.[8] |
| HMBC | H8 (CH₂) | C9, C7 | Confirms the connectivity within the ethoxymethyl group.[8] |
The logical connections established through these correlations are visualized below.
Caption: Key HMBC correlations confirming the C4-substituent bond.
Conclusion: Achieving Certainty in Structure Elucidation
For drug development professionals, absolute certainty in molecular structure is non-negotiable. This guide has demonstrated that a systematic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides a robust and self-validating framework for the unambiguous structural confirmation of this compound derivatives. By moving beyond 1D analysis and leveraging the power of through-bond correlations, researchers can confidently establish connectivity, assign all proton and carbon signals, and definitively place substituents on the piperidine scaffold. This rigorous approach not only ensures scientific integrity but also accelerates the drug discovery process by providing a solid foundation for subsequent development activities.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. emerypharma.com [emerypharma.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-(ethoxymethyl)piperidin-4-ol(50675-14-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
The Strategic Advantage of 4-(Ethoxymethyl)piperidine: A Comparative Analysis for Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, prized for its favorable pharmacokinetic properties and synthetic tractability.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of 4-(ethoxymethyl)piperidine against other structurally significant piperidine scaffolds. By examining key physicochemical properties, metabolic stability, and synthetic accessibility, we aim to elucidate the strategic advantages of the ethoxymethyl substitution in drug design.
The introduction of substituents onto the piperidine ring profoundly influences a molecule's biological activity, lipophilicity, and metabolic fate.[2] The 4-position, in particular, offers a versatile vector for modification, allowing for the fine-tuning of a compound's properties to optimize its therapeutic potential.[3][4] This analysis will focus on a head-to-head comparison of this compound with two closely related and widely utilized analogs: 4-hydroxymethylpiperidine and its synonym, 4-piperidinemethanol.
Physicochemical Properties: A Triad of Influence
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical characteristics.[5] Key parameters such as lipophilicity (LogP) and the acid dissociation constant (pKa) are critical determinants of a drug candidate's behavior in a biological system.[6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| This compound | C₈H₁₇NO | 143.23 | 0.8 | ~10.5 (base) |
| 4-Hydroxymethylpiperidine | C₆H₁₃NO | 115.17 | -0.1 | 14.94 (acid), ~10.5 (base)[7] |
| 4-Piperidinemethanol | C₆H₁₃NO | 115.17 | -0.1 | 14.94 (acid), ~10.5 (base)[7][8] |
Note: Experimental data for this compound is limited; predicted values are provided for comparison. The pKa of the piperidine nitrogen is basic, while the hydroxyl group in the comparator compounds introduces an acidic pKa.
The introduction of the ethoxymethyl group in this compound is predicted to increase its lipophilicity (LogP) compared to the more polar hydroxyl-containing counterparts. This seemingly subtle modification can have significant implications for a drug candidate's ability to cross cellular membranes and the blood-brain barrier. The ether linkage in the ethoxymethyl group offers a metabolically more stable alternative to the primary alcohol in the comparator scaffolds.
Metabolic Stability: The Unseen Shield
The metabolic stability of a drug candidate is a critical factor determining its in vivo half-life and dosing regimen.[9] Piperidine-containing compounds are susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through oxidation of the piperidine ring or its substituents.[10]
This predicted enhancement in metabolic stability for this compound could translate to an improved pharmacokinetic profile, potentially allowing for less frequent dosing and a more sustained therapeutic effect.
Synthesis and Derivatization: Building the Foundation
The synthetic accessibility of a scaffold is a crucial consideration in drug development. All three piperidine derivatives can be synthesized from readily available starting materials.
Synthesis of this compound: A common route involves the Williamson ether synthesis, starting from 4-piperidinemethanol and an ethylating agent.
Synthesis of 4-Hydroxymethylpiperidine / 4-Piperidinemethanol: These are often prepared by the reduction of ethyl piperidine-4-carboxylate using a reducing agent like lithium aluminum hydride (LiAlH4).[1][7]
The hydroxyl group of 4-hydroxymethylpiperidine and 4-piperidinemethanol provides a convenient handle for further functionalization through esterification or etherification, allowing for the exploration of a wide range of derivatives.[12] The ethoxymethyl group of the title compound, while more stable, offers fewer immediate options for derivatization, making it more of a final, optimized substituent.
Experimental Methodologies: The Pursuit of Precision
To ensure the reliability of comparative data, standardized and validated experimental protocols are essential.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method remains the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[13]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase.
-
Partitioning: Mix a known volume of the stock solution with a known volume of the aqueous phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography.
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.[14][15]
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid or base, recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.[16]
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
The in vitro microsomal stability assay is a widely used method to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[10][14]
Protocol: Human Liver Microsome Stability Assay
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer solution.
-
Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the percentage of the parent compound remaining against time to determine the half-life (t½) and intrinsic clearance (CLint).[9]
Visualizing the Workflow
Caption: A generalized workflow for the comparative analysis of piperidine scaffolds.
Conclusion: A Strategic Choice for Enhanced Drug-like Properties
The selection of a specific substituent on the piperidine scaffold is a critical decision in the drug design process. While 4-hydroxymethylpiperidine and 4-piperidinemethanol offer a reactive handle for further derivatization, this compound presents a compelling profile for lead optimization. Its predicted increased lipophilicity and enhanced metabolic stability make it an attractive candidate for developing drugs with improved pharmacokinetic properties, particularly for central nervous system targets where blood-brain barrier penetration is crucial.
Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired pharmacological profile. However, this comparative analysis highlights this compound as a valuable and potentially underutilized building block in the medicinal chemist's arsenal, offering a strategic advantage in the quest for safer and more effective medicines.
References
- 1. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]
- 2. nuvisan.com [nuvisan.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Piperidinemethanol CAS#: 6457-49-4 [m.chemicalbook.com]
- 8. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. bioivt.com [bioivt.com]
- 12. 4-Piperidinemethanol | 6457-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of Synthesized 4-(Ethoxymethyl)piperidine
Executive Summary
This guide provides a comprehensive, scientifically-grounded methodology for the purity validation of synthesized 4-(Ethoxymethyl)piperidine, a crucial building block in pharmaceutical development. We present a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed to resolve the target analyte from potential process-related impurities and starting materials. This document moves beyond a simple protocol, delving into the causal reasoning behind chromatographic choices to establish a self-validating and trustworthy analytical system. The performance of a newly synthesized batch is objectively compared against a certified reference standard, with all data and validation principles grounded in internationally recognized guidelines, such as ICH Q2(R1)[1][2].
Introduction: The Critical Role of Purity in Synthesis
This compound is a heterocyclic amine scaffold frequently employed in the synthesis of active pharmaceutical ingredients (APIs). The purity of such an intermediate is not a trivial parameter; it is a critical determinant of the safety and efficacy of the final drug product. Undetected impurities can carry forward through synthetic steps, potentially leading to the formation of toxic byproducts, reduced API potency, or unforeseen side effects. Therefore, a robust, validated analytical method to confirm the purity and identity of each synthesized batch is a cornerstone of quality control in drug development[3].
The Analytical Challenge: Chromatographic Strategy for a Polar Amine
The molecular structure of this compound (a polar secondary amine) presents specific challenges for RP-HPLC analysis.
-
Poor UV Absorbance: The molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry difficult at standard wavelengths (e.g., 254 nm).
-
Peak Tailing: As a basic amine, the piperidine nitrogen can interact with residual acidic silanols on the surface of conventional silica-based HPLC columns. This secondary interaction leads to asymmetric, tailing peaks, which compromise resolution and quantification accuracy[4].
Our strategy directly confronts these challenges by selecting an appropriate stationary phase, mobile phase composition, and detector to ensure sensitivity and optimal peak shape. We will employ a modern, end-capped C18 column and a buffered mobile phase to mitigate silanol interactions. For detection, analysis at a low wavelength (e.g., 200-210 nm) where the molecule may exhibit some end-absorption is proposed, with Charged Aerosol Detection (CAD) serving as a superior alternative for compounds without a chromophore[5].
Comparative HPLC Methodology: Protocol & Rationale
This section details the experimental protocol for determining the purity of synthesized this compound and comparing it against a reference standard and potential impurities.
Materials and Reagents
-
Analyte: Synthesized this compound; Certified Reference Standard (CRS) of this compound (≥99.5% purity).
-
Potential Impurities (for specificity validation):
-
Piperidin-4-ylmethanol (Precursor)
-
4-Chloropiperidine derivative (Potential synthetic byproduct)[6]
-
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Potassium Phosphate Monobasic, Sodium Hydroxide.
Chromatographic System
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).
-
Column: Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm particle size (or equivalent modern core-shell C18 column). The high surface area of C18 columns provides excellent hydrophobic separation power[7].
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation (Buffer pH 7.0):
-
To prepare 1 L of a 20 mM potassium phosphate buffer, dissolve 2.72 g of potassium phosphate monobasic in 1 L of deionized water.
-
Adjust the pH to 7.0 ± 0.05 with a dilute sodium hydroxide solution. A neutral pH is chosen to keep the secondary amine in its non-ionized form, minimizing interactions with the stationary phase and improving peak symmetry[4].
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Synthesized Sample Stock (1000 µg/mL): Prepare in the same manner as the reference standard using the newly synthesized material.
-
Working Solutions (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.
-
Specificity Spiked Sample: Prepare a working solution of the synthesized sample and spike it with small, known amounts of potential impurities (e.g., Piperidin-4-ylmethanol) to demonstrate separation.
-
-
HPLC Instrument Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 | Provides aqueous component and controls analyte ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte from the non-polar column[8]. |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 80% B; 15-17 min: 80% B; 17.1-20 min: 5% B | A gradient elution ensures that compounds with a wider range of polarities, including early-eluting impurities and the main analyte, are effectively separated and eluted with sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
| DAD Wavelength | 205 nm (Bandwidth 4 nm) | Selected for maximum sensitivity as aliphatic amines may show some absorbance at low UV wavelengths. |
| Run Time | 20 minutes | Allows for elution of all components and column re-equilibration. |
Analytical Workflow Visualization
Caption: High-level workflow for HPLC purity validation.
A Self-Validating System: Adherence to ICH Q2(R1) Principles
The trustworthiness of an analytical method hinges on its validation. This protocol is designed to be inherently self-validating by aligning with the principles outlined in the ICH Q2(R1) guideline[2][9].
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components is paramount. By analyzing a spiked sample containing potential impurities (e.g., precursors, side-products), we demonstrate that the peaks for these components are well-resolved from the main this compound peak, proving the method is specific[2].
-
Linearity & Range: While not fully detailed here, a complete validation would involve preparing calibration standards at multiple concentrations (e.g., 50% to 150% of the working concentration) and confirming that the peak area response is linear[1]. This establishes the range over which the method is accurate and precise.
-
Accuracy & Precision: Accuracy is determined by calculating the percent recovery of the analyte in a spiked sample, while precision is assessed by repeatedly injecting the same sample to check the consistency of the results (repeatability)[1].
Performance Comparison: Synthesized Lot vs. Certified Standard
The ultimate goal is to compare the purity profile of the newly synthesized batch against a highly pure, certified reference standard. The data below represents a typical comparative analysis. Purity is calculated using the area normalization method (Area of Main Peak / Total Area of All Peaks) x 100.
| Sample ID | Analyte Retention Time (min) | Analyte Peak Area % | Impurity 1 (RT ~3.5 min) | Impurity 2 (RT ~8.1 min) | Calculated Purity (%) |
| Reference Standard | 7.42 | 99.85% | Not Detected | 0.15% | 99.85 |
| Synthesized Batch | 7.41 | 99.21% | 0.45% | 0.34% | 99.21 |
Analysis of Results: The retention time of the main peak in the synthesized batch (7.41 min) closely matches that of the certified reference standard (7.42 min), confirming the identity of the compound. The calculated purity of the synthesized batch is 99.21%. The chromatogram shows two minor impurities that are not present or are significantly lower in the reference standard, providing clear direction for potential further purification of the synthesized material if required by specification.
Conclusion
The RP-HPLC method detailed in this guide provides a robust, specific, and reliable system for validating the purity of synthesized this compound. By grounding our experimental design in fundamental chromatographic principles and adhering to the validation framework of ICH Q2(R1), we have established a trustworthy method for quality control. The direct comparison with a certified reference standard allows for a clear and objective assessment of batch purity, ensuring that the material meets the high-quality standards required for progression in pharmaceutical research and development.
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-(Ethoxymethyl)piperidine and Its Analogs
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a multitude of clinically approved drugs and biologically active molecules.[1][2][3][4][5] Its conformational flexibility and the ability of its nitrogen atom to engage in crucial interactions with biological targets make it a privileged structure in drug design.[2][6] This guide provides a comparative analysis of the potential biological activities of 4-(Ethoxymethyl)piperidine and its analogs, drawing upon established structure-activity relationships (SAR) within the broader class of piperidine derivatives. While specific experimental data for this compound is not extensively available in the public domain, this guide will synthesize existing knowledge to propose likely biological profiles and provide the experimental frameworks necessary to validate these hypotheses.
The Piperidine Scaffold: A Versatile Pharmacophore
The six-membered heterocyclic piperidine ring is a cornerstone of numerous therapeutic agents, demonstrating a wide array of pharmacological effects.[1][3][4][5] These include, but are not limited to, anticancer, analgesic, antipsychotic, antimicrobial, and anti-inflammatory properties.[1][7][8][9] The biological activity of piperidine derivatives is intricately linked to the nature and position of substituents on the piperidine ring.[6] Modifications at the nitrogen atom and the carbon atoms, particularly at the 4-position, can dramatically influence receptor binding affinity, selectivity, and functional activity.[10][11][12]
Structural Features of this compound and Potential Biological Implications
This compound possesses two key structural features that can inform predictions about its biological activity: the core piperidine ring and the 4-position ethoxymethyl substituent.
-
The Piperidine Core: The presence of the piperidine nitrogen suggests potential interactions with a variety of receptors, particularly those in the central nervous system (CNS).[2] Many CNS-acting drugs incorporate a piperidine moiety to modulate neurotransmitter systems.[2]
-
The 4-(Ethoxymethyl) Substituent: The ether linkage and the ethyl group introduce a degree of lipophilicity and potential for hydrogen bonding, which can influence pharmacokinetic properties and target engagement. The flexibility of the ethoxymethyl chain may allow it to adopt various conformations within a receptor binding pocket.
Based on these features and the known activities of other 4-substituted piperidines, we can hypothesize several potential biological activities for this compound.
Comparative Analysis of Potential Biological Activities
This section will explore potential biological activities of this compound by comparing its structure to analogs with established pharmacological profiles.
Opioid Receptor Modulation
A significant number of 4-substituted piperidine derivatives exhibit potent activity at opioid receptors, acting as agonists or antagonists.[10][11][13][14] The nature of the substituent at the 4-position is a critical determinant of affinity and efficacy.
| Analog Class | Key Structural Features | Observed Biological Activity | Potential for this compound |
| 4-Arylpiperidines | Phenyl or substituted phenyl at C4 | Potent µ-opioid receptor agonists (e.g., fentanyl analogs)[15] | The aliphatic nature of the ethoxymethyl group makes direct µ-opioid agonism less likely compared to aryl-substituted analogs. |
| 4,4-Disubstituted Piperidines | Two substituents at C4 | Potent analgesic properties, high affinity for naloxone binding sites.[13] | The single substitution in this compound differentiates it from this class. |
| Piperidinyl Piperidine Analogs | A second piperidine ring at C4 | Modulation of µ, δ, and nociceptin opioid receptors.[10] | The ethoxymethyl group is structurally distinct from a second piperidine ring. |
Given the structural differences, it is less probable that this compound would exhibit potent, fentanyl-like opioid agonist activity. However, modulation of opioid receptors cannot be entirely ruled out and would require experimental verification.
Sigma (σ) Receptor Binding
Sigma receptors are intracellular proteins implicated in various cellular functions and are targets for neurological disorders and cancer therapeutics.[16] Many piperidine derivatives show high affinity for σ1 and σ2 receptors.[17][18]
| Analog Class | Key Structural Features | Observed Biological Activity | Potential for this compound |
| N-Substituted 4-(2-Aminoethyl)piperidines | Aminoethyl side chain at C4 and various N-substituents | High affinity for σ1 receptors, with the N-substituent significantly influencing affinity.[16][17] | The ethoxymethyl group is structurally different, but the piperidine core is a known σ receptor ligand. Affinity would depend on how the ethoxymethyl group fits into the receptor binding pocket. |
| Spiro-piperidines | A spirocyclic system involving the piperidine ring | Can enhance metabolic stability and modulate receptor binding.[6] | Not directly comparable. |
The potential for this compound to bind to sigma receptors is plausible due to the prevalence of the piperidine scaffold in known sigma receptor ligands.
Acetylcholinesterase (AChE) Inhibition
Donepezil, a well-known drug for Alzheimer's disease, features a piperidine moiety and functions as an acetylcholinesterase inhibitor.[8]
| Analog Class | Key Structural Features | Observed Biological Activity | Potential for this compound |
| 1-Benzyl-4-substituted piperidines | A benzyl group on the nitrogen and various substituents at C4 | Potent acetylcholinesterase inhibitors.[19] | While this compound lacks the N-benzyl group, the piperidine core is a common feature in AChE inhibitors. The activity would be highly dependent on the specific interactions of the ethoxymethyl group with the enzyme's active site. |
Other Potential Activities
The versatility of the piperidine scaffold suggests other potential activities for this compound, including:
-
Anticancer Activity: Piperidine derivatives have been shown to induce apoptosis in cancer cells.[1][7][20]
-
Antimicrobial Activity: Certain piperidine analogs exhibit antibacterial and antifungal properties.[21][22]
-
Antidepressant Activity: Some piperidine derivatives show potential as antidepressant agents by inhibiting the reuptake of biogenic amines.[23]
Experimental Workflows for Biological Activity Assessment
To empirically determine the biological profile of this compound and its analogs, a systematic experimental approach is required.
Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Sigma-1 (σ1) Receptor Binding Assay [17][18]
-
Receptor Preparation: Homogenize guinea pig brains in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the σ1 selective radioligand [3H]-(+)-pentazocine, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[24][25]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for Anticancer Activity [24][25]
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Conclusion
While the specific biological activities of this compound remain to be fully elucidated, a comparative analysis with its structural analogs provides a rational basis for hypothesizing its potential pharmacological profile. The versatile piperidine scaffold suggests a range of possibilities, from CNS modulation to anticancer and antimicrobial effects. The experimental workflows detailed in this guide offer a clear path for the systematic evaluation of these potential activities. Further research, including synthesis of analogs with modifications to the ethoxymethyl chain and the piperidine nitrogen, will be crucial in establishing a comprehensive structure-activity relationship and unlocking the full therapeutic potential of this chemical space.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. nwmedj.org [nwmedj.org]
A Senior Application Scientist's Guide to Assessing the Stereochemistry of 4-(Ethoxymethyl)piperidine Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Imperative of Stereochemical Control
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in countless pharmaceutical agents.[1][2] Its prevalence, found in over twenty classes of pharmaceuticals, is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement, crucial for molecular recognition at biological targets.[1][3] However, the true therapeutic potential of a piperidine-containing molecule is inextricably linked to its stereochemistry. The specific spatial orientation of substituents can dramatically influence a compound's potency, selectivity, pharmacokinetic profile, and even its toxicity.[4]
This guide focuses on 4-(Ethoxymethyl)piperidine, an achiral yet versatile building block. When this symmetric starting material undergoes reactions that introduce new substituents onto the piperidine ring, one or more stereocenters are inevitably created. The resulting mixture of stereoisomers (enantiomers and diastereomers) presents a significant challenge. Controlling and accurately assessing the stereochemical outcome of these reactions is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline.
Here, we provide a comprehensive comparison of synthetic strategies and analytical methodologies for navigating the stereochemical complexities of this compound derivatives. We move beyond simple protocols to explain the underlying principles that govern stereoselectivity, offering field-proven insights to empower researchers to make informed experimental choices.
The Conformational Landscape: A Prerequisite for Stereocontrol
Before delving into specific reactions, it is essential to understand the conformational behavior of the piperidine ring. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[5][6] For a 4-substituted piperidine, the substituent (in our case, the ethoxymethyl group) strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions.
This conformational preference is the silent director of the reaction's stereochemical fate. Reagents will approach the ring from the less sterically hindered face, and the stability of the transition state leading to either an axial or equatorial product will dictate the final diastereomeric ratio.
Comparative Analysis of Key Stereoselective Transformations
When functionalizing the this compound ring, the primary goal is to control the formation of new stereocenters, typically at the C2 or C3 positions. This control can be either diastereoselective (controlling the relative stereochemistry between the new substituent and the existing C4-substituent) or enantioselective (controlling the absolute stereochemistry). Below, we compare common approaches, using data from analogous systems to predict outcomes.
Reaction A: α-Functionalization via Diastereoselective Lithiation
One of the most direct methods for introducing a substituent at the C2 position is through deprotonation-alkylation. The stereochemical outcome is highly dependent on the nitrogen protecting group and the reaction conditions.
-
Causality: The stereoselectivity arises from the thermodynamically preferred conformation of the lithiated intermediate. The bulky N-protecting group (e.g., Boc) often directs the C2-lithium to the axial position to minimize steric clashes. Subsequent trapping with an electrophile typically occurs from the equatorial face, leading to the trans-product.[7]
Reaction B: Transition Metal-Catalyzed C-H Functionalization
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach. Chiral dirhodium catalysts, for instance, have been successfully employed for the stereoselective C-H insertion of carbenes into N-Boc protected piperidines.[8]
-
Causality: The chiral catalyst creates a chiral environment around the reaction center. The substrate docks with the catalyst in a specific orientation to minimize steric interactions, and the carbene insertion occurs from a defined trajectory, leading to high levels of both diastereoselectivity and enantioselectivity.[8] The choice of the chiral ligand on the metal is paramount for achieving high stereocontrol.
Reaction C: Catalytic Hydrogenation of a Pyridine Precursor
A common strategy for synthesizing cis-disubstituted piperidines is the hydrogenation of a corresponding disubstituted pyridine precursor. This method generally provides excellent diastereoselectivity for the cis isomer.[7][9]
-
Causality: During catalytic hydrogenation, the pyridine ring adsorbs onto the surface of the heterogeneous catalyst (e.g., PtO₂, Pd/C) from its less hindered face. The hydrogen atoms are then delivered to the same face of the ring, resulting in a syn-addition and the formation of the cis-piperidine product.[9]
Summary of Synthetic Outcomes
The choice of synthetic method has a profound impact on the stereochemical composition of the product. The following table summarizes the expected outcomes for the functionalization of an N-protected this compound derivative, based on literature precedents with similar substrates.
| Reaction Type | Typical Reagents/Catalyst | Position Functionalized | Predicted Diastereomeric Ratio (dr) | Predicted Enantiomeric Excess (ee) | Key Considerations |
| α-Lithiation/Trapping | n-BuLi/s-BuLi, TMEDA; Electrophile | C2 | trans favored (5:1 to >20:1) | Achieved if chiral electrophile is used | Requires cryogenic temperatures and inert atmosphere. N-protecting group is critical.[7] |
| Rh-Catalyzed C-H Insertion | Rh₂(S-DOSP)₄, Diazo compound | C2 | Variable (1:1 to 27:1) | Moderate to Excellent (27% to 93%) | Catalyst selection is crucial and often requires screening. Substrate-dependent.[8] |
| Pyridine Hydrogenation | H₂, PtO₂ or Pd/C | C2, C4 (pre-installed) | cis highly favored (>20:1) | Achieved if precursor is chiral or via chiral catalyst | Provides access to cis isomers which can be epimerized to trans.[7][9] |
The Analytical Workflow: Protocols for Stereochemical Verification
Synthesizing a stereoisomerically enriched product is only half the battle. A robust, self-validating analytical workflow is required to confirm the stereochemical identity and purity of the products.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Cross-validation of analytical methods for 4-(Ethoxymethyl)piperidine quantification
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-(Ethoxymethyl)piperidine Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity and concentration are meticulously controlled. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The core principle of cross-validation is to ensure the reliability and consistency of analytical data by comparing results from two distinct methodologies.[1] This process is a cornerstone of analytical method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize the importance of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] By employing orthogonal methods—techniques that rely on different separation and detection principles—we can significantly increase confidence in the reported quantitative values.
The Imperative of Methodological Diversity
Choosing an analytical technique is not a one-size-fits-all decision. Factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and the specific application (e.g., routine quality control versus bioanalysis) all play a crucial role.[3] For a compound like this compound, which possesses moderate volatility, both GC-MS and LC-MS/MS present viable analytical strategies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[4] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a mass spectrometer providing high selectivity and structural information.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering exceptional sensitivity and selectivity, LC-MS/MS is a powerhouse for analyzing a wide range of compounds, including those that are less volatile or thermally labile.[6] Separation occurs based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, followed by highly specific detection using a tandem mass spectrometer.[7]
Experimental Protocols: A Practical Approach
The following protocols are proposed based on established methods for analogous piperidine derivatives and serve as a robust starting point for the analysis of this compound. Optimization and full validation are essential for any specific application.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is predicated on the volatility of this compound, allowing for its direct analysis without the need for derivatization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable organic solvent, such as methanol or dichloromethane.
-
Prepare a series of calibration standards by serially diluting a stock solution of this compound reference standard.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC System or equivalent.
-
MS System: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound. A full scan mode can be used for initial identification.
-
Causality Behind Experimental Choices: The choice of a non-polar HP-5ms column is based on the expected volatility and relatively non-polar nature of this compound. The temperature program is designed to ensure good chromatographic separation from potential impurities while maintaining a reasonable analysis time. SIM mode is selected for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analyte.[5]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides an alternative and often more sensitive approach, particularly suitable for complex matrices or when lower detection limits are required.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase, typically a mixture of water and acetonitrile with a small amount of formic acid.
-
Prepare calibration standards in a similar manner. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95% to 5% B.
-
6.1-8 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
-
Causality Behind Experimental Choices: A C18 column is a versatile choice for retaining and separating a wide range of small molecules.[8] The use of formic acid in the mobile phase aids in the protonation of the piperidine nitrogen, enhancing ionization efficiency in positive ESI mode.[6] MRM is the gold standard for quantification in tandem mass spectrometry, offering exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[7]
Cross-Validation Workflow
The cross-validation process involves analyzing the same set of samples using both the GC-MS and LC-MS/MS methods and comparing the quantitative results. The workflow for this process is illustrated below.
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two proposed methods based on typical validation data for similar compounds. These values should be established during a formal method validation study.[9][10]
| Parameter | GC-MS | LC-MS/MS | ICH Q2(R1) Guideline Reference |
| Linearity (r²) | > 0.995 | > 0.998 | Accuracy, Precision, Linearity |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Accuracy |
| Precision (RSD%) | < 2.0% | < 1.0% | Precision (Repeatability, Intermediate Precision) |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | Detection Limit |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.5 ng/mL | Quantitation Limit |
| Specificity | High (Mass Spec) | Very High (MS/MS) | Specificity |
| Robustness | Moderate | High | Robustness |
Discussion and Expert Insights
Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and reliable quantification of this compound. The choice between them will often depend on the specific requirements of the analysis.
-
GC-MS is a cost-effective and robust method for routine quality control where high sample throughput is required and the sample matrix is relatively clean. Its sensitivity is generally sufficient for purity assessments of bulk materials.
-
LC-MS/MS excels in applications demanding the highest sensitivity and selectivity, such as the analysis of low-level impurities, bioanalytical studies (e.g., pharmacokinetics), or when dealing with complex sample matrices. The "dilute-and-shoot" approach often possible with LC-MS/MS can also simplify sample preparation.[3]
Self-Validating System: The cross-validation itself acts as a self-validating system. If two orthogonal analytical techniques provide statistically equivalent results for the same set of samples, it provides a high degree of confidence that the measurements are accurate and free from method-specific biases. Any significant discrepancy would trigger an investigation into potential interferences, sample preparation issues, or other method-specific problems.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the integrity of scientific data. For the quantification of this compound, both GC-MS and LC-MS/MS offer viable and robust analytical solutions. By understanding the principles behind each technique and conducting a thorough cross-validation study, researchers can confidently select the most appropriate method for their specific needs, ensuring data of the highest quality and reliability.
References
- 1. jocpr.com [jocpr.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in 4-(Ethoxymethyl)piperidine Synthesis
Introduction: The Significance of 4-(Ethoxymethyl)piperidine and Its Synthesis
The piperidine scaffold is a cornerstone in medicinal chemistry and agrochemicals, appearing as a critical structural motif in a significant percentage of FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to its aromatic precursor, pyridine. This compound, a functionalized derivative, serves as a versatile building block in the synthesis of more complex molecules. The most direct and atom-economical route to this valuable compound is the catalytic hydrogenation of 4-(ethoxymethyl)pyridine.
However, the aromatic stability of the pyridine nucleus makes its reduction a non-trivial challenge.[3][4] The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of various catalytic systems, drawing upon experimental data to inform researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs. We will delve into the causality behind experimental choices, offering a field-proven perspective on reaction optimization.
Comparative Analysis of Catalytic Systems
The hydrogenation of the pyridine ring can be accomplished using several classes of heterogeneous catalysts, primarily divided into noble metal and non-noble metal systems.[5] Each class presents a distinct profile of activity, required operating conditions, and cost. The selection process involves a trade-off between these factors.[5]
Table 1: Performance Comparison of Catalysts for Pyridine Ring Hydrogenation
| Catalyst System | Typical H₂ Pressure | Typical Temperature | Common Solvents | Key Advantages | Limitations & Considerations |
| Platinum(IV) Oxide (PtO₂) | 50 - 70 bar | Room Temperature | Glacial Acetic Acid | High activity at room temperature; versatile for many substituted pyridines.[3][6] | Requires acidic medium which may not be suitable for acid-labile functional groups.[3][7] |
| Rhodium (Rh/C, Rh₂O₃) | 5 - 10 bar | 40 - 80 °C | Alcohols (TFE, HFIP), Water | Exceptionally high activity under mild conditions; broad functional group tolerance.[8][9] | Higher cost compared to non-noble metals. |
| Palladium on Carbon (Pd/C) | 6 - 70 atm | 30 - 60 °C | Water, Alcohols, with Acid | Good chemoselectivity; widely available and commonly used.[10][11] | Often requires acidic additives for optimal performance; can be less active than Rh or Pt.[5] |
| Raney Nickel (Ni) | 100 - 300 atm | 100 - 200 °C | Alcohols, Water | Highly cost-effective for large-scale industrial applications; high stability.[5][12][13] | Requires harsh conditions (high pressure and temperature); potential for lower selectivity.[12] |
| Electrocatalytic (e.g., Rh/KB) | Atmospheric | Ambient | MTBE, Alcohols | Green and energy-efficient; operates at ambient temperature and pressure.[14][15] | Requires specialized electrochemical setup; newer technology not yet widely adopted. |
In-Depth Catalyst Discussion & Mechanistic Rationale
Platinum(IV) Oxide (Adams' Catalyst)
Platinum(IV) oxide (PtO₂) is a highly effective and widely used precatalyst for the hydrogenation of pyridines.[6] A crucial aspect of its application is the use of an acidic solvent, typically glacial acetic acid.[3]
Causality: The aromatic pyridine ring is relatively electron-rich and can adsorb strongly to the catalyst surface, inhibiting the reaction. Furthermore, the product, a basic piperidine, can poison the acidic sites on the catalyst.[6] The acidic medium protonates the pyridine nitrogen, forming a pyridinium ion. This electron-deficient species is much more susceptible to reduction.[3] This protonation also neutralizes the product piperidine, preventing it from deactivating the catalyst. Experiments show that in neutral solvents like THF or methanol, the hydrogenation often fails to proceed to completion, but the addition of acetic acid significantly enhances catalyst activity and leads to high yields.[3][7]
Rhodium-Based Catalysts (Rh/C, Rh₂O₃)
Rhodium catalysts are arguably the most active for pyridine hydrogenation, often functioning under remarkably mild conditions.[5][16] Recent studies have highlighted rhodium(III) oxide (Rh₂O₃) as a particularly robust and practical option. It is commercially available, stable, and easy to handle.[8]
Expertise in Application: Research demonstrates that Rh₂O₃ can achieve complete conversion of various functionalized pyridines at just 40 °C and 5 bar of H₂ pressure with a low catalyst loading (0.5 mol%).[8][17] This combination of high activity and mild conditions makes it an excellent choice for laboratory-scale synthesis of complex molecules where preserving sensitive functional groups is critical. The choice of solvent, such as trifluoroethanol (TFE), can also play a role in enhancing catalytic activity.[8]
Palladium on Carbon (Pd/C)
Palladium on carbon is one of the most common heterogeneous catalysts in organic synthesis. For pyridine reduction, its performance can be tuned by adjusting reaction additives.[11] While sometimes less active than rhodium or platinum, its chemoselectivity can be exploited.
Strategic Protocol Design: The synthesis of molecules containing both a pyridine ring and other reducible functional groups (e.g., nitriles) can be directed by the simple addition of an acid. For instance, in the hydrogenation of pyridinecarbonitriles, using a specific amount of H₂SO₄ can selectively lead to the saturation of the pyridine ring while leaving the nitrile group intact or reducing both, depending on the conditions.[11] This tunability makes Pd/C a versatile tool for chemists. Bimetallic palladium catalysts, such as Pd-Ag supported on alumina, have also been shown to exhibit higher activity compared to their monometallic counterparts.[10]
Raney Nickel
For industrial-scale synthesis, cost is a primary driver. Raney Nickel, a spongy nickel catalyst derived from a nickel-aluminum alloy, is significantly more economical than noble metal catalysts.[13]
The Industrial Workhorse: The trade-off for its low cost is the need for more stringent reaction conditions.[5] Classical procedures often call for high temperatures (200 °C) and pressures (150-300 atmospheres) to achieve complete conversion.[12] While these conditions may not be suitable for delicate substrates, they are often acceptable for the large-scale production of robust piperidine derivatives. Its high stability and the ease of separation from the reaction mixture are additional advantages in an industrial setting.[13]
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility and clarity.
Protocol 1: Hydrogenation of 4-(Ethoxymethyl)pyridine using PtO₂
This protocol is adapted from the general procedure for substituted pyridine hydrogenation with Adams' catalyst.[3]
-
Reactor Setup: To a high-pressure autoclave, add 4-(ethoxymethyl)pyridine (1.0 g, 7.29 mmol) and glacial acetic acid (10 mL).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%, ~83 mg) to the solution.
-
Hydrogenation: Seal the reactor. Purge with N₂ gas three times, then purge with H₂ gas three times. Pressurize the reactor to 60 bar with H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Workup: Carefully vent the reactor. Quench the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, filter through a pad of celite to remove the catalyst, and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel to furnish pure this compound.
Protocol 2: Mild Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
This protocol is based on the highly efficient method reported for functionalized pyridines.[8]
-
Reactor Setup: In a glass pressure tube, dissolve 4-(ethoxymethyl)pyridine (0.8 mmol, ~110 mg) in 2,2,2-trifluoroethanol (TFE) (1.0 mL).
-
Catalyst Addition: Add Rhodium(III) oxide (Rh₂O₃) (1 mg, 0.5 mol%).
-
Hydrogenation: Seal the tube, purge with H₂, and pressurize to 5 bar with H₂.
-
Reaction: Place the tube in a pre-heated block at 40 °C and stir for 16 hours.
-
Isolation: After cooling and venting, filter the reaction mixture through a short pad of silica or celite to remove the catalyst, washing with a small amount of solvent. The filtrate can be analyzed directly or concentrated to provide the product, which is often of high purity.
Visualization of Workflows and Logic
Visual aids are essential for understanding complex scientific processes. The following diagrams, rendered in Graphviz, illustrate the experimental workflow and the decision-making process for catalyst selection.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Decision tree for selecting the appropriate catalyst.
Caption: Catalytic reduction of the pyridine ring to piperidine.
Conclusion and Future Outlook
The synthesis of this compound via catalytic hydrogenation offers a range of effective solutions, each with its own set of advantages and operational requirements. For laboratory-scale synthesis demanding mild conditions and high functional group tolerance, rhodium-based catalysts, particularly Rh₂O₃, stand out for their exceptional activity.[8] Platinum oxide remains a robust and reliable choice, provided the substrate is stable to acidic conditions.[3] For large-scale industrial production, the economic benefits of Raney Nickel are compelling, despite the need for more energy-intensive conditions.[5][12]
Emerging technologies like electrocatalytic hydrogenation present a promising future for greener and more sustainable chemical synthesis, potentially allowing for quantitative conversions at ambient temperature and pressure.[14][15] As research continues, the development of even more active, selective, and cost-effective catalysts will further empower chemists in the synthesis of vital piperidine-containing molecules.
References
- 1. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 12. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 13. Raney nickel - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-(Ethoxymethyl)piperidine-Based Compounds
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to be readily functionalized make it a privileged structure for interacting with a wide range of biological targets. This has led to the development of piperidine-containing compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Within this diverse chemical space, 4-(Ethoxymethyl)piperidine-based compounds have emerged as a promising subclass, with the ethoxymethyl substituent offering unique physicochemical properties that can influence pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comparative analysis of the in vitro and in vivo activities of this compound-based compounds and their close structural analogs. We will delve into the experimental data that underpins their therapeutic potential, offering a critical examination of their performance in preclinical models. This guide is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of existing data but also detailed experimental protocols to facilitate further investigation in this area. Our objective is to present a clear, data-driven comparison that highlights structure-activity relationships and informs the rational design of next-generation therapeutics based on this versatile scaffold.
Comparative Analysis of Biological Activities: From the Benchtop to Preclinical Models
The translation of a compound's activity from an in vitro setting to a complex in vivo system is a critical step in the drug discovery pipeline. In this section, we compare the reported in vitro and in vivo activities of this compound derivatives and closely related analogs, focusing on key therapeutic areas where this scaffold has shown promise.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have been investigated for their potential to address this challenge.
In Vitro Antimicrobial Activity
The antimicrobial efficacy of piperidine compounds is typically first assessed in vitro using methods like the Kirby-Bauer disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC). These assays provide a quantitative measure of a compound's ability to inhibit bacterial growth.
For instance, a study on various piperidine derivatives demonstrated their activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][3] While specific data for this compound is limited, related compounds have shown encouraging results. For example, some synthesized piperidine derivatives exhibited MIC values in the range of 0.75 mg/ml to 1.5 mg/ml against various bacterial strains.[2]
Table 1: In Vitro Antimicrobial Activity of Representative Piperidine Derivatives
| Compound/Derivative | Bacterial Strain | Method | Result (Zone of Inhibition/MIC) | Reference |
| Piperidine Derivative 6 | Bacillus subtilis | MIC | 0.75 mg/ml | [2] |
| Piperidine Derivative 6 | Escherichia coli | MIC | 1.5 mg/ml | [2] |
| Piperidine Derivative 5 | Staphylococcus aureus | MIC | 1.5 mg/ml | [2] |
| Piperidine Derivative 9 | Pseudomonas aeruginosa | MIC | 1.5 mg/ml | [2] |
In Vivo Antimicrobial Efficacy
Analgesic Activity: Targeting Pain Pathways
Piperidine-based structures are well-known in the field of analgesia, with fentanyl and its analogs being prominent examples. The this compound scaffold offers a potential starting point for developing novel analgesics with improved safety profiles.
In Vitro Opioid Receptor Binding
The analgesic effects of many piperidine derivatives are mediated through their interaction with opioid receptors. In vitro radioligand binding assays are used to determine the affinity of these compounds for different opioid receptor subtypes (μ, δ, κ). While specific binding data for this compound is not available, studies on 4,4-disubstituted piperidines have shown high affinity for [3H]naloxone binding sites in rat brain membranes, indicating interaction with opioid receptors.[4]
In Vivo Analgesic Efficacy
Standard animal models are employed to assess the analgesic properties of compounds in vivo. The hot plate test and the tail-flick test are common methods to evaluate centrally mediated analgesia, while the writhing test is used for peripherally acting analgesics.
Studies on alkyl piperidine derivatives have demonstrated significant analgesic activity in the tail immersion test, with some compounds showing potency comparable to the standard drug pethidine.[1] The onset and duration of action are key parameters evaluated in these studies. For example, one compound showed a rapid onset of action at 30 minutes, with the effect persisting for up to 180 minutes.[1]
Table 2: In Vivo Analgesic Activity of Representative Piperidine Derivatives
| Compound/Derivative | Animal Model | Test | Dose | Result | Reference |
| Alkyl Piperidine Derivative 1e | Mouse | Tail Immersion | - | Highly significant analgesia at 60-90 min | [1] |
| Alkyl Piperidine Derivative 1f | Mouse | Tail Immersion | - | Highly significant analgesia at 60, 90, and 180 min | [1] |
| 4,4-disubstituted piperidines | Mouse | Writhing & Tail-flick | - | Analgesic potency comparable to morphine | [4] |
Anti-Inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a key research area. Piperidine derivatives have shown potential in modulating inflammatory responses.
In Vitro Anti-Inflammatory Assays
The anti-inflammatory properties of compounds can be initially screened in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6), in cell-based assays, often using lipopolysaccharide (LPS)-stimulated macrophages.
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats or mice is a widely used and well-established acute inflammation model to evaluate the in vivo anti-inflammatory activity of novel compounds.[5][6] The reduction in paw volume after administration of the test compound compared to a control group is a measure of its anti-inflammatory effect. Studies have shown that some piperidine derivatives can significantly inhibit carrageenan-induced paw edema.[7]
Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics
The piperidine scaffold is also found in several anticancer agents. The cytotoxic effects of novel piperidine derivatives are often evaluated against a panel of cancer cell lines.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess the in vitro cytotoxicity of compounds by measuring the metabolic activity of cells.[8][9][10] The IC50 value, which is the concentration of a compound that inhibits cell growth by 50%, is a standard measure of cytotoxic potency.
A study on a 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a compound structurally related to the this compound core, demonstrated cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 146 ± 2 μM and 132 ± 2 μM, respectively.[11]
Table 3: In Vitro Cytotoxicity of a Representative Piperidine Derivative
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride | MCF-7 (Breast) | MTT | 146 ± 2 | [11] |
| 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride | MDA-MB-231 (Breast) | MTT | 132 ± 2 | [11] |
Experimental Protocols: A Practical Guide for Researchers
To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. This section provides step-by-step methodologies for key in vitro and in vivo assays commonly used to evaluate the biological activities of piperidine-based compounds.
In Vitro Assays
This protocol assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
-
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
This method is used to determine the susceptibility of bacteria to an antimicrobial agent.[12][13]
-
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)
-
Paper disks impregnated with a known concentration of the test compound
-
Sterile forceps
-
Incubator
-
-
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[14]
-
Disk Placement: Using sterile forceps, place the paper disks impregnated with the test compound onto the surface of the agar. Ensure the disks are placed at a sufficient distance from each other (at least 24 mm apart).[14]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[15]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a ruler or caliper.[12]
-
Interpretation: The size of the zone of inhibition is used to classify the bacterium as susceptible, intermediate, or resistant to the compound based on standardized charts.
-
In Vivo Assays
This model is used to assess the acute anti-inflammatory activity of a compound.[5][6]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g)
-
Materials:
-
Test compound
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Syringes and needles
-
-
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at a predetermined dose. A control group should receive the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
-
This test is used to evaluate the central analgesic activity of a compound.[17][18][19][20]
-
Animals: Male Swiss albino mice (20-25 g)
-
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test compound
-
Stopwatch
-
-
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[19]
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at a predetermined dose. A control group should receive the vehicle.
-
Post-Treatment Latency: At specific time points after compound administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the control group to determine the analgesic effect of the compound.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for the rational design of more potent and selective compounds. While the precise signaling pathways modulated by this compound-based compounds are still under investigation, we can visualize a general experimental workflow for their evaluation and a representative signaling pathway often implicated in the activities of bioactive compounds.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. academicjournals.org [academicjournals.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Cytotoxic effect and molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide—a novel topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. microbenotes.com [microbenotes.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(Ethoxymethyl)piperidine: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores the necessity for efficient and scalable synthetic routes to its diverse derivatives. Among these, 4-(ethoxymethyl)piperidine serves as a crucial building block, imparting desirable physicochemical properties to lead compounds. This guide provides an in-depth comparison of a streamlined, benchmark synthetic route to this compound against established literature methodologies. The analysis focuses on key performance indicators, including reaction efficiency, scalability, and overall practicality, to inform rational decisions in synthetic planning and process development.
The Benchmark Route: A Two-Step Approach from Ethyl Piperidine-4-carboxylate
Our benchmark synthesis is predicated on a robust and high-yielding two-step sequence commencing from the commercially available and cost-effective ethyl piperidine-4-carboxylate. This route is characterized by its operational simplicity and the use of well-established, reliable chemical transformations.
Step 1: Reduction of Ethyl Piperidine-4-carboxylate to 4-(Hydroxymethyl)piperidine
The initial step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminium hydride (LiAlH4) is the reagent of choice for this transformation due to its high efficiency and chemoselectivity.
Step 2: Williamson Ether Synthesis for O-Ethylation
The subsequent O-alkylation of 4-(hydroxymethyl)piperidine to the target this compound is achieved via the classic Williamson ether synthesis.[1] This reaction proceeds through an SN2 mechanism, where an alkoxide, generated in situ, displaces a halide from an ethylating agent.[2]
Alternative Synthetic Strategies from the Literature
A survey of the chemical literature reveals several alternative approaches to construct the this compound core. These methodologies, while viable, often present trade-offs in terms of step economy, reagent toxicity, or overall yield.
Alternative Route 1: Multi-step Synthesis from 4-Piperidone
A common strategy for the synthesis of 4-substituted piperidines employs 4-piperidone as a versatile starting material.[3][4] A potential sequence to this compound from this precursor would involve a Wittig reaction to introduce the carbon backbone, followed by reduction and etherification.
Alternative Route 2: Synthesis from Pyridine Precursors
Another approach begins with the functionalization of a pyridine ring, followed by catalytic hydrogenation to the corresponding piperidine. This strategy, while enabling access to a wide range of derivatives, typically involves more steps and potentially harsh reaction conditions. A plausible route would start with the preparation of 4-(chloromethyl)pyridine, followed by hydrogenation and subsequent etherification.[5]
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the key performance metrics of the benchmark route and the plausible alternative strategies are summarized below.
| Parameter | Benchmark Route | Alternative Route 1 (from 4-Piperidone) | Alternative Route 2 (from Pyridine) |
| Starting Material | Ethyl piperidine-4-carboxylate | 4-Piperidone | 4-Picoline |
| Number of Steps | 2 | 3-4 | 3-4 |
| Key Transformations | Ester Reduction, Williamson Ether Synthesis | Wittig Reaction, Alkene Reduction, Etherification | Oxidation, Chlorination, Hydrogenation, Etherification |
| Overall Yield (estimated) | High | Moderate | Moderate to Low |
| Scalability | Excellent | Good | Moderate |
| Reagent Hazards | LiAlH4 (pyrophoric), NaH (pyrophoric) | Ylides (air-sensitive), Strong bases | Strong oxidants, Thionyl chloride (corrosive) |
| Purification | Straightforward | Multiple chromatographic purifications | Multiple purifications required |
Experimental Protocols
Benchmark Synthesis: Protocol for this compound
Step 1: Synthesis of 4-(Hydroxymethyl)piperidine
-
To a stirred suspension of lithium aluminium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of ethyl piperidine-4-carboxylate (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.
-
The resulting granular precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to afford 4-(hydroxymethyl)piperidine as a colorless oil, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous THF is added dropwise.
-
The mixture is stirred at room temperature for 1 hour, after which ethyl iodide (1.5 eq.) is added dropwise.
-
The reaction is heated to reflux and stirred for 16 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Pathways
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 4-Piperidone synthesis [organic-chemistry.org]
- 5. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Ethoxymethyl)piperidine
Welcome to your essential guide for the safe handling of 4-(Ethoxymethyl)piperidine. In the fast-paced environment of research and development, where innovation is paramount, we must never lose sight of the foundational pillar upon which all successful work is built: safety. This guide is designed to provide you, our colleagues in science, with immediate, actionable intelligence for the safe handling of this chemical. We will move beyond a simple checklist, delving into the causality behind each safety recommendation to foster a deep, intuitive understanding of the risks and mitigation strategies.
Our commitment is to your safety and the integrity of your work. Let this document serve as a trusted resource in your laboratory operations.
Hazard Assessment: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound, like many piperidine derivatives, presents a multi-faceted hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its primary dangers from closely related structures and available data. The piperidine ring system itself is associated with significant hazards, and it is a cornerstone of prudent laboratory practice to treat derivatives with a similar level of caution.
The primary hazards are categorized as follows:
-
Corrosivity and Irritation : Piperidine derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] The available data for similar compounds indicates that this compound likely causes skin, eye, and respiratory irritation.[2][3]
-
Toxicity : The parent compound, piperidine, is toxic if it comes into contact with the skin or is inhaled.[4] It is also harmful if swallowed. We must assume a similar toxicological profile for its derivatives.
-
Flammability : Piperidine is a highly flammable liquid and vapor.[5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5] Therefore, this compound must be handled as a flammable substance.
Table 1: GHS Hazard Profile (Inferred from Piperidine and Derivatives)
| Hazard Class | GHS Hazard Statement | Pictogram |
| Flammable Liquids | H225: Highly flammable liquid and vapour. | 🔥 |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin. | 💀 |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled. | 💀 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | ❗ |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1] | corrosive |
| Eye Damage | H319: Causes serious eye irritation.[2][3] | corrosive |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | ❗ |
The Last Line of Defense: Personal Protective Equipment (PPE) Protocol
While engineering controls, such as chemical fume hoods, are the primary method for minimizing exposure, PPE is the critical final barrier between you and the chemical.[5][6] The selection of PPE must directly address the hazards identified above.
Engineering Controls: Your Primary Safeguard
All work involving this compound must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow protects you from inhaling toxic and corrosive vapors and is the most critical safety feature for handling this substance. Ensure the sash is kept at the lowest practical height.
Step-by-Step PPE Selection and Rationale
A. Eye and Face Protection: Shielding Against Irreversible Damage The risk of splashes causing severe eye damage is acute. Standard safety glasses are insufficient.
-
Protocol : Wear tightly fitting chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]
-
Causality : Goggles provide a 360-degree seal around the eyes, protecting against splashes from any direction. Contact lenses should not be worn as they can trap chemicals against the eye.[7]
-
For High-Risk Operations : When transferring larger volumes (>100 mL) or working under pressure, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes that could cause severe skin burns.[8]
B. Hand and Body Protection: Preventing Dermal Absorption and Burns Dermal contact is a primary route of exposure leading to both local corrosive injury and systemic toxicity.[4]
-
Gloves : Double gloving is required.[9]
-
Protocol : Wear two pairs of chemical-resistant, powder-free nitrile gloves.[9] Gloves must be tested to the EN 374 (Europe) or F739 (US) standard.[7]
-
Causality : Double gloving provides an extra layer of protection against tears and rapid permeation. Powder-free gloves are essential because powder can absorb hazardous materials, leading to wider contamination.[9] Change gloves every 30 minutes or immediately if you suspect contamination or see any sign of degradation.[9]
-
-
Body Covering :
-
Protocol : A flame-retardant, long-sleeved lab coat is mandatory. For procedures with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. In high-risk compounding or handling scenarios, "bunny suit" coveralls may be required for head-to-toe protection.[9]
-
Causality : The flame-retardant property addresses the flammability hazard, while the chemical-resistant material prevents skin contact and absorption. Contaminated clothing must be removed immediately, and the affected skin rinsed with water.[1][5]
-
-
Footwear :
-
Protocol : Fully enclosed, chemical-resistant footwear is required. Shoe covers should be used when there is a risk of spills.
-
Causality : This prevents exposure from spills that may pool on the floor.
-
C. Respiratory Protection: When Engineering Controls Are Not Enough Work should be planned to avoid the need for respiratory protection. However, in certain situations, it may be necessary.
-
Protocol : Respiratory protection is required if you are working outside of a fume hood (e.g., during a large spill cleanup or if engineering controls fail). A NIOSH-approved respirator with cartridges appropriate for organic vapors is necessary.[5][6]
-
Causality : This equipment prevents the inhalation of toxic and corrosive vapors that can cause severe damage to the respiratory tract.
Table 2: PPE Quick Guide for this compound
| Task | Eye/Face Protection | Hand Protection | Body/Foot Protection | Respiratory Protection |
| Weighing/Prepping | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Retardant Lab Coat, Closed-Toe Shoes | Not required inside a fume hood |
| Chemical Transfer | Goggles & Face Shield | Double Nitrile Gloves | Flame-Retardant Lab Coat, Closed-Toe Shoes | Not required inside a fume hood |
| Reaction Workup | Goggles & Face Shield | Double Nitrile Gloves | Chemically Resistant Apron over Lab Coat, Closed-Toe Shoes | Not required inside a fume hood |
| Large Spill Cleanup | Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Coveralls, Boots | NIOSH-Approved Respirator |
Operational Plan: Safe Transfer Workflow
This workflow outlines the procedural steps for safely transferring this compound from a storage container to a reaction vessel inside a chemical fume hood.
Caption: Workflow for the safe transfer of this compound.
Emergency and Disposal Protocols
Exposure Response
-
Eye Contact : Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Call for immediate medical assistance.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Spill Response For any spill, evacuate personnel from the immediate area. For small spills (<100 mL) inside a fume hood:
-
Ensure you are wearing the appropriate PPE (respirator may be necessary).
-
Cover the spill with an inert absorbent material like vermiculite or sand.[8][10]
-
Using non-sparking tools, collect the absorbed material into a labeled, sealed container for hazardous waste.[5]
-
Decontaminate the area with an appropriate cleaning solution.
Disposal Plan
-
Chemical Waste : All waste containing this compound must be collected in a properly labeled, sealed hazardous waste container.
-
Contaminated PPE : All disposable PPE (gloves, shoe covers, wipes) must be disposed of as hazardous waste.[11] Do not place it in the regular trash. Reusable items like lab coats must be professionally laundered and decontaminated if exposure occurs.[1]
-
Disposal Method : All waste must be disposed of through a licensed professional waste disposal service, often via chemical incineration.[4][11] Never pour this chemical down the drain.[8][11]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. scribd.com [scribd.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. carlroth.com [carlroth.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
